molecular formula C4H11NO3 B1591442 TRIS-d11 CAS No. 202656-13-1

TRIS-d11

Cat. No.: B1591442
CAS No.: 202656-13-1
M. Wt: 132.2 g/mol
InChI Key: LENZDBCJOHFCAS-RNVFPDRBSA-N
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Description

TRIS-d11 is a useful research compound. Its molecular formula is C4H11NO3 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2/i1D2,2D2,3D2,6D,7D,8D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-RNVFPDRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])N([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583738
Record name 2-(~2~H_2_)Amino-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202656-13-1
Record name 2-(~2~H_2_)Amino-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202656-13-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

TRIS-d11: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications and Properties of TRIS-d11 for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound, also known as tris(hydroxymethyl-d3)amino-d2-methane, is the deuterated analog of TRIS (tris(hydroxymethyl)aminomethane). In this compound, eleven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes this compound a valuable tool in a range of scientific applications, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis. Its chemical and physical properties are very similar to that of TRIS, allowing it to be used as a buffer in biological systems without significantly altering pH or biochemical interactions.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Chemical Formula C₄D₁₁NO₃[1]
Molecular Weight 132.20 g/mol [2][3][4]
CAS Number 202656-13-1[1][2][3]
Appearance White to off-white solid
Melting Point 162-165 °C[1]
Boiling Point 219-220 °C at 10 mm Hg[1]
Isotopic Purity Typically ≥98 atom % D[5]
Solubility Soluble in water

Core Applications in Research and Drug Development

The primary utility of this compound stems from the replacement of protons with deuterons. This isotopic labeling provides distinct advantages in analytical and metabolic studies.

Biomolecular NMR Spectroscopy

In ¹H NMR spectroscopy, the signals from protons in the solvent or buffer can overwhelm the signals from the analyte, especially at low concentrations. Using a deuterated buffer like this compound minimizes the proton background, thereby significantly enhancing the quality and resolution of the NMR spectra of biological macromolecules such as proteins and nucleic acids.[2] This is crucial for studying the structure, dynamics, and interactions of these molecules.

Internal Standard for LC-MS/MS

This compound is an ideal internal standard for the quantitative analysis of TRIS or other small molecules by LC-MS/MS. As a stable isotope-labeled standard, it exhibits nearly identical chemical and physical properties to its non-deuterated counterpart.[6] This ensures that it co-elutes with the analyte and experiences the same effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate and precise quantification.

Metabolic and Pharmacokinetic Studies

Deuterium labeling can be used to trace the metabolic fate of molecules. While the metabolism of TRIS itself is not extensively studied in terms of enzymatic pathways in humans, deuterated compounds are valuable tools for investigating biotransformation. For example, studies with other deuterated "Tris" compounds, like D15-Tris-BP, have shown that deuteration can alter the metabolic profile, helping to distinguish between different enzymatic pathways, such as those mediated by cytochrome P450 or glutathione S-transferase.[7] This principle can be applied to study the pharmacokinetics and potential metabolic pathways of TRIS.

Experimental Protocols

Preparation of a Standard this compound NMR Buffer

This protocol describes the preparation of a 50 mM this compound buffer at pH 7.4, containing 50 mM NaCl and 10% D₂O.

Materials:

  • This compound (MW: 132.20 g/mol )

  • Sodium Chloride (NaCl) (MW: 58.44 g/mol )

  • Deuterium Oxide (D₂O)

  • Ultrapure Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Volumetric flasks (10 mL)

  • Pipettes

  • pH meter

Procedure:

  • Prepare a 1 M this compound stock solution:

    • Weigh out 0.0661 g of this compound.

    • Dissolve the this compound in 500 µL of D₂O in an Eppendorf tube. This will be used for the final buffer preparation.

  • Prepare a 1 M NaCl stock solution:

    • Weigh out 1.461 g of NaCl.

    • Transfer it to a 25 mL volumetric flask and bring the volume to 25 mL with ultrapure water.

  • Prepare the final 10 mL NMR buffer:

    • To a 10 mL volumetric flask, add 500 µL of the 1 M this compound stock solution.

    • Add 500 µL of the 1 M NaCl stock solution.

    • Add an additional 500 µL of D₂O to bring the total D₂O volume to 1 mL (for 10% D₂O).

    • Add approximately 8 mL of ultrapure water.

    • Adjust the pH to 7.4 using 1 M HCl.

    • Bring the final volume to 10 mL with ultrapure water and verify the pH.

Workflow for Using this compound as an Internal Standard in LC-MS/MS

This workflow outlines the key steps for quantifying an analyte in a biological matrix using this compound as an internal standard.

Workflow for quantitative analysis using a deuterated internal standard.

Bacterial Degradation Pathway of TRIS

Recent research has elucidated a bacterial pathway for the degradation of TRIS. This metabolic pathway involves a series of enzymatic steps that convert TRIS into central metabolic intermediates.

TRIS_Degradation_Pathway TRIS TRIS (2-amino-2-hydroxymethyl -propane-1,3-diol) Intermediate1 2-amino-2-hydroxymethyl -propane-1,3-dial TRIS->Intermediate1 TRIS Alcohol Dehydrogenase Intermediate2 2-hydroxymethylserine Intermediate1->Intermediate2 TRIS Aldehyde Dehydrogenase Pyruvate Pyruvate Intermediate2->Pyruvate Methylserine Hydroxymethyltransferase & D-serine Dehydratase

Bacterial catabolic pathway for the degradation of TRIS.

Synthesis of this compound

The industrial synthesis of TRIS involves the condensation of nitromethane with formaldehyde, followed by hydrogenation. A similar approach can be utilized for the synthesis of this compound, using deuterated starting materials.

Conceptual synthesis workflow for this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of biochemistry, molecular biology, and drug development. Its primary applications in enhancing the quality of biomolecular NMR spectra and serving as a reliable internal standard for LC-MS/MS analyses make it an indispensable reagent for accurate structural and quantitative studies. The understanding of its synthesis and the recent discovery of its bacterial degradation pathway further expand the contexts in which this isotopically labeled compound can be utilized and studied.

References

A Technical Guide to TRIS-d11: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRIS-d11, the deuterated isotopologue of Tris(hydroxymethyl)aminomethane (TRIS). This document details its chemical formula, structure, physicochemical properties, and primary applications in scientific research, particularly in the fields of nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Core Concepts: Chemical Formula and Structure

This compound, also known as Tris(hydroxymethyl-d3)amino-d2-methane, is a stable, non-radioactive isotopic form of TRIS where all eleven non-exchangeable hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling provides a significant advantage in various analytical techniques.

The chemical formula for this compound is C₄D₁₁NO₃ .[1] A common linear representation is (DOCD₂)₃CND₂ .[2][3][4][5][6]

The structure of this compound is based on a central carbon atom bonded to an amino group and three hydroxymethyl groups, with all hydrogen atoms substituted by deuterium. The IUPAC name for this compound is N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine.[7]

TRIS_d11_Structure Chemical Structure of this compound C_central C N N C_central->N C1 C C_central->C1 C2 C C_central->C2 C3 C C_central->C3 D_N1 D N->D_N1 D_N2 D N->D_N2 O1 O C1->O1 D_C1_1 D C1->D_C1_1 D_C1_2 D C1->D_C1_2 O2 O C2->O2 D_C2_1 D C2->D_C2_1 D_C2_2 D C2->D_C2_2 O3 O C3->O3 D_C3_1 D C3->D_C3_1 D_C3_2 D C3->D_C3_2 D_O1 D O1->D_O1 D_O2 D O2->D_O2 D_O3 D O3->D_O3

Caption: Ball-and-stick model of the this compound molecule.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueNotesSource
Molecular Weight 132.20 g/mol [1][2][3][4][5][6][7][8]
Isotopic Purity ≥ 98 atom % D[1][4][8]
Chemical Purity ≥ 98%[2][3][4]
Melting Point 162-165 °C(lit.)[4]
Boiling Point 219-220 °Cat 10 mmHg (lit.)[4]
Density 1.137 g/mLat 25 °C for a 1 M solution in D₂O[5][8]
Refractive Index n20/D 1.346for a 1 M solution in D₂O[5][8]
Mass Shift M+11Compared to unlabeled TRIS[4][5][8]
CAS Number 202656-13-1[1][2][3][4][6][7]

Experimental Protocols and Methodologies

Detailed synthesis protocols for this compound are proprietary to chemical suppliers and not widely published. However, its application in experimental settings is well-documented, primarily as a buffer in analytical techniques.

General Protocol for Use in NMR Spectroscopy

This compound is frequently used as a buffering agent in NMR studies of biomolecules, especially when proton background signals from the buffer would interfere with the analysis.

  • Preparation of Buffer Stock: A stock solution of this compound is prepared by dissolving the solid compound in a deuterated solvent, typically deuterium oxide (D₂O), to the desired concentration (e.g., 1 M).

  • pH Adjustment: The pKa of TRIS is temperature-dependent. The pH of the buffer is adjusted using deuterated acid (e.g., DCl) or base (e.g., NaOD) to the desired value for the experiment, keeping in mind the isotope effect on pKa.

  • Sample Preparation: The biomolecule of interest is dissolved in or exchanged into the this compound buffer.

  • NMR Data Acquisition: The sample is then analyzed by NMR spectroscopy. The absence of protons in the buffer minimizes solvent-related signals in the ¹H NMR spectrum, allowing for clearer observation of the analyte's signals.

NMR_Workflow General Workflow for this compound Use in NMR cluster_prep Buffer Preparation cluster_sample Sample Preparation cluster_analysis Analysis dissolve Dissolve this compound in D2O adjust_ph Adjust pH with DCl/NaOD dissolve->adjust_ph add_sample Dissolve/exchange biomolecule in this compound buffer adjust_ph->add_sample nmr NMR Data Acquisition add_sample->nmr analysis Spectral Analysis nmr->analysis

Caption: Workflow for preparing and using this compound buffer in NMR.

Applications in Research and Development

The primary utility of this compound stems from the replacement of hydrogen with deuterium. This isotopic substitution is key to its application in several advanced analytical methods.

  • NMR Spectroscopy: As a deuterated buffer, this compound is invaluable for minimizing proton background signals in ¹H NMR, which is crucial for studying biomolecules, peptides, and other complex systems.[1][3][6][8][9]

  • Mass Spectrometry (MS): In MS-based analyses, this compound serves as an excellent internal standard for the accurate quantification of TRIS or TRIS-containing compounds.[1][10] The +11 Dalton mass shift allows for clear differentiation between the labeled standard and the unlabeled analyte.[4][5][8]

  • Biochemical and Molecular Biology Research: It is used in studies where isotopic labeling is necessary to trace metabolic pathways or to investigate kinetic isotope effects.[1][10]

The logical advantage of using this compound over standard TRIS buffer in these applications is illustrated below.

Logical_Advantage Advantages of this compound in Analytical Methods cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry tris_d11 This compound (Deuterated) no_proton_signal No ¹H background signal tris_d11->no_proton_signal mass_shift Known Mass Shift (M+11) tris_d11->mass_shift clearer_spectrum Clearer analyte spectrum no_proton_signal->clearer_spectrum internal_standard Ideal Internal Standard mass_shift->internal_standard accurate_quant Accurate Quantification internal_standard->accurate_quant

Caption: Logical flow of this compound's benefits in NMR and MS.

References

TRIS-d11: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of TRIS-d11 for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the physical and chemical properties of Tris(hydroxymethyl)aminomethane-d11 (this compound), a deuterated analogue of TRIS. Its application as a buffer in various biological and chemical systems, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, makes a thorough understanding of its characteristics essential for researchers.[1][2][3][4]

Core Physical and Chemical Properties

This compound is the isotope-labeled version of tris(hydroxymethyl)aminomethane, where eleven hydrogen atoms have been replaced with deuterium.[5] This isotopic substitution imparts a higher molecular weight than its non-deuterated counterpart and makes it invaluable in experimental techniques where minimizing proton signals is crucial.[6]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Property Value References
Molecular Formula C₄D₁₁NO₃ or (DOCD₂)₃CND₂[7]
Molecular Weight 132.20 g/mol [1][5][8]
CAS Number 202656-13-1[1][4][9]
Melting Point 162-165 °C[9][10]
Boiling Point 219-220 °C at 10 mm Hg[9][10]
Density 1.137 g/mL at 25 °C[5][10]
Refractive Index n20/D 1.346[5]
Spectroscopic and Isotopic Data Value References
Isotopic Purity 98 atom % D[5]
Mass Shift (M+) +11[5]
Appearance White to off-white solid powder[10]

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not extensively published. However, the characterization of deuterated compounds like this compound generally follows established analytical chemistry techniques.

General Methodology for Characterization of Deuterated Compounds

The analytical characterization of deuterated compounds is crucial to confirm isotopic substitution, molecular structure, and purity.[11] A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of protons at specific positions, verifying the success of deuteration. ¹³C and ²H NMR provide information about the carbon framework and the location of deuterium atoms, respectively. This compound is specifically noted as suitable for bio-NMR applications.[5]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, and the observed mass shift compared to the non-deuterated analogue confirms the incorporation of deuterium.[5] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of C-D bonds, which have characteristic vibrational frequencies that differ from C-H bonds.

  • Melting Point Analysis : The melting point is a key indicator of purity. A sharp melting point range close to the literature value suggests a high-purity compound.

  • Elemental Analysis : Although less common for routine characterization, elemental analysis can be used to determine the percentage composition of carbon, nitrogen, and other elements, which should align with the theoretical values for the deuterated compound.

Applications in Biomolecular Research

This compound is predominantly used as a deuterated buffer in biomolecular NMR studies.[1][2][3][4] In ¹H NMR experiments of biological macromolecules like proteins and nucleic acids, the signals from the solvent and buffer can overwhelm the signals from the sample. By using a deuterated buffer like this compound in D₂O, the background proton signals are minimized, allowing for clearer observation of the signals from the biomolecule of interest.[6]

Visualizations

Experimental Workflow: Use of this compound in Biomolecular NMR

The following diagram illustrates a typical workflow for the use of this compound in preparing a protein sample for NMR analysis.

TRIS_d11_NMR_Workflow cluster_prep Sample Preparation cluster_exchange Buffer Exchange cluster_analysis NMR Analysis start Start: Purified Protein buffer_prep Prepare Buffer: Dissolve this compound in D₂O ph_adjust Adjust pH with DCl or NaOD buffer_prep->ph_adjust final_buffer Final this compound Buffer in D₂O ph_adjust->final_buffer exchange Buffer Exchange (e.g., Dialysis, SEC) final_buffer->exchange nmr_sample Protein in This compound/D₂O Buffer exchange->nmr_sample nmr_acq NMR Data Acquisition nmr_sample->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc result 3D Structure/ Dynamics Information data_proc->result

Caption: Workflow for preparing a biomolecular sample for NMR using this compound buffer.

Logical Relationship: Properties and Applications of this compound

The following diagram illustrates the relationship between the core properties of this compound and its primary application.

TRIS_d11_Properties_Applications cluster_properties Core Properties cluster_application Primary Application cluster_benefit Key Benefit isotopic_purity High Isotopic Purity (98 atom % D) low_proton Minimal Residual Proton Signal isotopic_purity->low_proton benefit Reduced Solvent Background & Improved Signal-to-Noise low_proton->benefit phys_chem Defined Physicochemical Properties (pKa, solubility) nmr_app Biomolecular NMR Spectroscopy nmr_app->benefit

References

Technical Guide to TRIS-d11 (CAS No. 202656-13-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of TRIS-d11 (Tris(hydroxymethyl-d3)amino-d2-methane), a deuterated analog of Tris buffer, for its application in scientific research and pharmaceutical development. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Compound Information

This compound, with the CAS number 202656-13-1, is a stable isotope-labeled version of Tris [Tris(hydroxymethyl)aminomethane]. In this compound, eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in analytical techniques where the presence of proton signals from the buffer would interfere with the analysis of the compound of interest.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
CAS Number 202656-13-1[1][2]
Unlabeled CAS Number 77-86-1[1][2]
Molecular Formula (DOCD₂)₃CND₂[1][2]
Molecular Weight 132.20 g/mol [2]
Chemical Purity ≥98%[2]
Isotopic Purity ≥98 atom % D
Appearance White to off-white solid[3]
Melting Point 162-165 °C (lit.)
Boiling Point 219-220 °C at 10 mmHg (lit.)
Solubility Soluble in water (H₂O): 50 mg/mL (378.21 mM); requires ultrasonic and warming.[3]
Storage Store at room temperature, away from light and moisture. For long-term storage as a solid, -20°C is recommended (up to 3 years). Stock solutions can be stored at -80°C for up to 6 months.[2][3]

Key Applications in Research and Drug Development

This compound has two primary applications in the context of research and drug development: as a deuterated buffer in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in quantitative mass spectrometry (MS).

Deuterated Buffer for Biomolecular NMR Spectroscopy

In ¹H NMR spectroscopy, the signals from protonated solvents and buffers can overwhelm the signals from the analyte, especially at low concentrations.[4] By using a deuterated buffer like this compound, the background proton signal is minimized, allowing for clearer observation of the signals from the molecule of interest, such as proteins or potential drug candidates.[1][5] This is particularly crucial for homonuclear NMR experiments.[6]

Internal Standard for Quantitative Mass Spectrometry

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7] Because this compound is chemically identical to Tris, it co-elutes and has the same ionization efficiency, but it is distinguishable by its higher mass.[7] While this compound itself is not typically used as an internal standard for a drug molecule, the principle of using a deuterated internal standard is fundamental in drug development for accurate quantification of drugs and their metabolites in biological matrices.[7]

Experimental Protocols

Preparation of a Standard NMR Buffer

This protocol provides a general method for preparing a standard NMR buffer using this compound.

Materials:

  • This compound (solid)

  • Sodium Chloride (NaCl)

  • Deuterium Oxide (D₂O)

  • Milli-Q or other high-purity water

  • 1M Hydrochloric acid (HCl) or Deuterium chloride (DCl) for pH adjustment

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • pH meter calibrated for use with D₂O if precise pD is required

Procedure:

  • Calculate the required mass of this compound and NaCl. For a 10 mL solution of 50 mM this compound and 50 mM NaCl, you would need:

    • This compound: 0.05 mol/L * 0.01 L * 132.20 g/mol = 0.0661 g

    • NaCl: 0.05 mol/L * 0.01 L * 58.44 g/mol = 0.0292 g

  • Dissolve the solids. Accurately weigh the calculated amounts of this compound and NaCl and transfer them to the 10 mL volumetric flask.

  • Add D₂O. Add a portion of the total D₂O volume (e.g., if the final desired D₂O concentration is 10%, add 1 mL of D₂O). Dissolve the solids completely.

  • Add H₂O. Add high-purity water to bring the volume to approximately 90% of the final volume (e.g., up to the 9 mL mark for a 10 mL flask).

  • Adjust the pH (or pD). While stirring, slowly add small aliquots of 1M HCl or DCl to adjust the solution to the desired pH (e.g., 7.4). Note that the pH meter reading in D₂O (pD) is approximately 0.4 units higher than the actual pD (pD = pH_reading + 0.4).

  • Final Volume. Once the target pH is reached, bring the solution to the final volume with high-purity water.

  • Filtration. If necessary, filter the buffer through a 0.22 µm filter to remove any particulates.

General Protocol for Use as an Internal Standard in a Quantitative LC-MS/MS Bioanalytical Assay

This protocol outlines the general workflow for using a deuterated internal standard, for which this compound serves as an example of such a compound, in a quantitative bioanalytical method.

Materials:

  • Analyte reference standard

  • Deuterated internal standard (e.g., this compound if quantifying Tris)

  • Blank biological matrix (e.g., plasma, urine)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Acid or base for mobile phase modification (e.g., formic acid)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Vortex mixer, centrifuge, and evaporator

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working solutions for the analyte to create a calibration curve.

    • Prepare a working solution of the deuterated internal standard at a fixed concentration.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Spike the analyte working solutions into the blank biological matrix to create a set of calibration standards at various concentrations.

    • Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

  • Sample Preparation (Protein Precipitation Example):

    • To a set volume of each calibration standard, QC, and unknown sample, add a fixed volume of the internal standard working solution.

    • Add a volume of cold protein precipitation solvent (typically 3-4 times the sample volume).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate the analyte from other matrix components.

    • Optimize the mass spectrometer parameters for both the analyte and the deuterated internal standard (e.g., precursor and product ions for Multiple Reaction Monitoring - MRM).

    • Inject the prepared samples and acquire the data.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Experimental Workflows

The following diagrams illustrate the experimental workflows for the primary applications of this compound.

NMR_Sample_Preparation cluster_materials Materials cluster_procedure Procedure TRIS_d11 This compound (solid) weigh 1. Weigh this compound & NaCl TRIS_d11->weigh NaCl NaCl (solid) NaCl->weigh D2O D₂O dissolve 2. Dissolve in D₂O & H₂O D2O->dissolve H2O H₂O H2O->dissolve HCl HCl/DCl ph_adjust 3. Adjust pH/pD HCl->ph_adjust weigh->dissolve dissolve->ph_adjust final_vol 4. Bring to Final Volume ph_adjust->final_vol add_analyte 5. Add Analyte final_vol->add_analyte transfer 6. Transfer to NMR Tube add_analyte->transfer NMR_analysis NMR Spectrometer transfer->NMR_analysis Ready for Analysis

Caption: Workflow for Preparing a Protein Sample in this compound Buffer for NMR Analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis stock 1. Prepare Analyte & Internal Standard (IS) Stocks cal_qc 2. Prepare Calibration Standards & QCs in Biological Matrix stock->cal_qc spike 3. Spike IS into all Samples, Standards, and QCs cal_qc->spike precip 4. Protein Precipitation spike->precip centrifuge 5. Centrifugation precip->centrifuge evap 6. Evaporation centrifuge->evap reconstitute 7. Reconstitution evap->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms data 9. Data Processing (Peak Area Ratio vs. Concentration) lcms->data quant 10. Quantification of Unknowns data->quant

Caption: Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard.

References

In-Depth Technical Guide to the Molecular Weight of Deuterated TRIS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of deuterated Tris(hydroxymethyl)aminomethane (TRIS), a critical buffer component in numerous biochemical and pharmaceutical applications. Understanding the precise molecular weight of its deuterated isotopologues is essential for accurate solution preparation, particularly in applications such as NMR spectroscopy, mass spectrometry, and studies involving kinetic isotope effects.

Introduction to TRIS and its Deuteration

TRIS, also known as tromethamine or THAM, is an organic compound with the chemical formula (HOCH₂)₃CNH₂.[1] It is widely used as a biological buffer due to its pKa of approximately 8.1 at 25°C, which is suitable for maintaining a stable pH in the physiological range of 7 to 9.[2]

Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), is a common practice in various scientific fields. In the context of TRIS, deuteration minimizes proton background signals in ¹H NMR spectroscopy and provides a known mass shift for use as an internal standard in mass spectrometry. The most common form of deuterated TRIS is TRIS-d11, where all eleven non-exchangeable hydrogen atoms are replaced with deuterium.

Molecular Weight Data

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The substitution of hydrogen (atomic weight ≈ 1.008 g/mol ) with deuterium (atomic weight ≈ 2.014 g/mol ) results in a significant increase in the molecular weight of the TRIS molecule.

The following table summarizes the molecular weights and chemical formulas for both standard (protonated) and fully deuterated (d11) TRIS.

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
TRIS (Protonated)NH₂C(CH₂OH)₃[3]121.14[3][4]77-86-1[3][5]
This compound (Deuterated)(DOCD₂)₃CND₂[5][6][7]132.20[5][6][7][8][9][10][11]202656-13-1[5][6][7][8][9][10]

Experimental Protocols

Accurate preparation of TRIS buffer solutions is paramount for experimental reproducibility. The following provides a general protocol for preparing a 1 M stock solution of both protonated and deuterated TRIS.

Materials:

  • TRIS base (protonated or this compound)

  • High-purity water (H₂O) or deuterium oxide (D₂O)

  • Calibrated pH meter or P-meter

  • Volumetric flask

  • Stir plate and stir bar

  • Hydrochloric acid (HCl) or deuterium chloride (DCl) for pH adjustment

Protocol for 1 M TRIS Buffer (pH 8.0):

  • Weighing: Accurately weigh the required mass of TRIS base. For a 100 mL solution:

    • Protonated TRIS: 12.114 g

    • Deuterated this compound: 13.220 g

  • Dissolving: Transfer the TRIS base to a beaker containing approximately 80% of the final desired volume of the appropriate solvent (H₂O for protonated TRIS, D₂O for deuterated TRIS). Place the beaker on a stir plate and add a stir bar to facilitate dissolution.

  • pH Adjustment: Once the TRIS is fully dissolved, begin monitoring the pH (or pD) of the solution. Slowly add concentrated HCl (or DCl) dropwise while stirring until the desired pH of 8.0 is reached. Note that for deuterated solutions, a pD reading can be approximated from a standard pH meter by the formula: pD = pH_reading + 0.4.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask. Bring the solution to the final volume of 100 mL with the solvent.

  • Sterilization (Optional): If required for the application, the buffer solution can be sterilized by autoclaving or by filtration through a 0.22 µm filter.

Visualization of TRIS Deuteration

The following diagrams illustrate the chemical structures of protonated and deuterated TRIS, highlighting the substitution of hydrogen with deuterium.

Caption: Chemical structures of protonated and deuterated TRIS.

Isotopic_Substitution Protonated_TRIS Protonated TRIS (C₄H₁₁NO₃) MW: 121.14 g/mol Deuterated_TRIS Deuterated this compound (C₄D₁₁NO₃) MW: 132.20 g/mol Protonated_TRIS->Deuterated_TRIS Substitution of 11 H with 11 D

Caption: Isotopic substitution workflow from protonated to deuterated TRIS.

References

A Technical Guide to the Isotopic Purity of TRIS-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Tris(hydroxymethyl)aminomethane-d11 (TRIS-d11), a deuterated analogue of a common biological buffer. This document outlines the specifications, analytical methodologies for purity determination, and relevant experimental workflows.

Introduction to this compound

This compound, with the chemical formula (DOCD₂)₃CND₂, is a stable isotope-labeled version of TRIS. The replacement of hydrogen atoms with deuterium atoms makes it a valuable reagent in a variety of scientific applications, most notably as a buffer in nuclear magnetic resonance (NMR) spectroscopy to avoid solvent signal interference in proton NMR. It is also utilized as an internal standard or tracer in mass spectrometry (MS)-based quantitative analyses. The utility of this compound is critically dependent on its isotopic purity, which refers to the percentage of molecules in which all eleven exchangeable and non-exchangeable protons have been replaced by deuterium.

Quantitative Data on Isotopic and Chemical Purity

Commercially available this compound typically exhibits high isotopic and chemical purity. The following tables summarize the specifications provided by major chemical suppliers.

Table 1: Isotopic Purity of Commercial this compound

SupplierIsotopic Purity (atom % D)Reference(s)
Sigma-Aldrich/Merck98%
Cambridge Isotope Laboratories, Inc.98%
Eurisotop98%

Table 2: General Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula(DOCD₂)₃CND₂
Molecular Weight132.20 g/mol
Chemical Purity≥98%
AppearanceWhite crystalline solid
Melting Point162-165 °C
Boiling Point219-220 °C at 10 mmHg

Synthesis and Purification of this compound

While specific proprietary synthesis and purification protocols for commercial this compound are not publicly available, the general approaches for producing deuterated compounds involve isotopic exchange reactions or synthesis from deuterated precursors.

A plausible synthetic route for this compound involves the reaction of a suitable starting material with a deuterium source, such as heavy water (D₂O), under conditions that facilitate hydrogen-deuterium exchange. Catalytic reduction using deuterium gas is another common method for introducing deuterium into a molecule.

Purification of the final product is crucial to remove any remaining non-deuterated or partially deuterated TRIS, as well as other chemical impurities. This is typically achieved through recrystallization or chromatography. The efficiency of the purification process directly impacts the final isotopic and chemical purity of the product.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound relies on analytical techniques that can differentiate between isotopes, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds. By comparing the integrals of residual proton signals with those of a known internal standard, the degree of deuteration can be quantified.

Generalized Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg).

    • Dissolve the sample in a deuterated solvent that does not contain exchangeable protons and has a known purity (e.g., DMSO-d₆ or CDCl₃).

    • Add a known quantity of an internal standard with a well-resolved proton signal that does not overlap with any residual TRIS signals.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation and accurate integration.

    • Optimize other acquisition parameters, such as the number of scans, to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the residual proton signals of this compound and the signal of the internal standard.

    • Calculate the amount of residual protons in the this compound sample relative to the internal standard.

    • From this, determine the isotopic purity in atom % D.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for determining the distribution of isotopologues in a sample. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

Generalized Protocol for LC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Prepare a similar solution of non-deuterated TRIS as a reference standard.

  • Liquid Chromatography (LC) Separation:

    • Inject the sample into a liquid chromatography system to separate the this compound from any potential impurities.

    • A suitable column for this polar analyte would be a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate mobile phase.

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire full scan mass spectra over the relevant m/z range for both the this compound and the non-deuterated TRIS samples. The expected [M+H]⁺ ion for fully deuterated this compound is at m/z 133.19.

    • The mass spectrometer should be operated in high-resolution mode to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of TRIS and its isotopologues.

    • From the mass spectrum of the this compound sample, determine the relative abundances of the different isotopologues (d11, d10, d9, etc.).

    • Calculate the weighted average of the deuterium content to determine the overall isotopic purity.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound using both NMR and MS techniques.

Navigating the Safety Profile of TRIS-d11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for TRIS-d11 (Tris(hydroxymethyl)aminomethane-d11), a deuterated analog of the common biological buffer, TRIS. Understanding the safety and handling requirements of this compound is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This document compiles available data from safety data sheets (SDS) and product information pages from various suppliers to offer a detailed perspective for researchers and professionals in drug development.

Physicochemical and Safety Data at a Glance

For ease of reference and comparison, the following tables summarize the key quantitative data available for this compound and its non-deuterated form, TRIS. It is important to note that the safety profile of this compound is expected to be very similar to that of TRIS, and in the absence of specific data for the deuterated compound, data for TRIS is provided as a close surrogate.

Table 1: Physical and Chemical Properties

PropertyThis compoundTRIS (for comparison)Source(s)
Molecular Formula C4D11NO3(CH2OH)3CNH2[1][2]
Molecular Weight 132.20 g/mol 121.14 g/mol [2][3]
Appearance White to off-white crystalline solidWhite crystalline solid[3][4][5]
Melting Point 162-165 °C169 °C[1][4]
Boiling Point 219-220 °C at 10 mmHg288 °C (decomposes)[1][4]
Density 1.137 g/mL at 25 °C (for 1M solution in D2O)1.32 g/cm³ at 20 °C[6][7][8]
pH 10.5 - 1210 - 11 (5% solution)[4]
Solubility Soluble in water80 g/100 ml in water at 20°C[5][9]

Table 2: Toxicological Data

EndpointValueSpeciesSource(s)
LD50 Oral (TRIS) 5900 mg/kgRat[9][10]
Repeated Dose Toxicity (TRIS) No observed adverse effect level - 1,000 mg/kgRat (Oral)[4]

Table 3: Hazard Identification and Classification

Hazard StatementGHS ClassificationSource(s)
H315: Causes skin irritationSkin Irritant, Category 2[6][11][12]
H319: Causes serious eye irritationEye Irritant, Category 2A[6][11][12]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[3][11][12]

Experimental Protocols

Signaling Pathways and Workflows

To ensure safe handling and response in case of an incident, a clear workflow is essential. The following diagram illustrates a general workflow for responding to a chemical spill in a laboratory setting.

G General Chemical Spill Response Workflow spill Chemical Spill Occurs assess Assess the Situation (Identify substance, quantity, and immediate risks) spill->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate notify Notify Supervisor and/or Emergency Response Team assess->notify small_spill Small, Contained Spill? assess->small_spill cleanup Contain and Clean Up Spill (Using appropriate PPE and spill kit) small_spill->cleanup Yes large_spill Await Emergency Response small_spill->large_spill No decontaminate Decontaminate Area and Equipment cleanup->decontaminate large_spill->decontaminate dispose Dispose of Waste Properly decontaminate->dispose document Document the Incident dispose->document end End of Response document->end

Caption: A flowchart outlining the key steps for a safe and effective response to a chemical spill in a laboratory.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.[4] A copy of the safety data sheet should be available for the attending physician.[4]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4]

  • After Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[4]

  • After Eye Contact: Rinse the eyes with water as a precaution.[4]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Handling and Storage

Proper handling and storage are crucial to maintain the quality of this compound and ensure a safe laboratory environment.

  • Handling: Avoid formation of dust and aerosols.[4] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Storage: Store in a cool, dry place away from light and moisture.[2][13] Keep the container tightly closed.[3] The product is hygroscopic.[3][10]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides.[4]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus.[4]

This guide is intended to provide a summary of available safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet provided by the supplier and adherence to all institutional safety protocols. Always consult the most up-to-date SDS for the specific product you are using.

References

Stability and Storage Conditions for TRIS-d11: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for TRIS-d11 (Tris(hydroxymethyl-d3)amino-d2-methane). Given the limited availability of specific stability data for the deuterated form, this document extrapolates information from studies on non-deuterated TRIS and outlines best practices for handling and storage to ensure the integrity of the compound in research and drug development settings.

Core Stability Profile

This compound, like its non-deuterated counterpart, is a stable compound when stored under appropriate conditions. Its stability is primarily influenced by temperature, light exposure, and moisture. As a deuterated analog, the fundamental chemical properties are expected to be similar to TRIS, and therefore, stability data for TRIS serves as a reliable, albeit extrapolated, reference.

General Recommendations

For optimal stability, this compound should be stored at room temperature, protected from light and moisture.[1][2] When in solution, storage at 4°C is also a common and effective practice to inhibit microbial growth and slow down potential degradation processes.[3] For long-term storage, sterile-filtered solutions can be kept for extended periods, potentially up to a year or more, under refrigeration.[3][4]

Quantitative Stability Data

ParameterConditionObservationSource
pH Stability Room Temperature (in artificial seawater)pH decrease of 0.0058 ± 0.0011 per year in gas-impermeable bags.This suggests a slow degradation or interaction with the storage container over time.
Temperature Elevated TemperaturesHigh temperatures can accelerate the degradation of TRIS buffers.It is advisable to avoid prolonged exposure to high temperatures.
Light Exposure UV LightCan induce photochemical reactions.Opaque or amber containers are recommended for storing solutions.
Form Solid (Powder) vs. SolutionSolid form is generally more stable than solutions.Solutions are more susceptible to microbial contamination and pH changes due to CO2 absorption.[5]

Note: The provided quantitative data is for non-deuterated TRIS and should be considered as an estimation for this compound.

Experimental Protocols

To ensure the stability and quality of this compound for critical applications, researchers can perform in-house stability studies. The following are generalized protocols for assessing the stability of this compound.

Protocol for Long-Term Stability Testing

This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.

  • Sample Preparation: Prepare multiple, identical batches of this compound solution at the desired concentration and pH in the final intended container-closure system. A control batch of solid this compound should also be stored.

  • Storage Conditions: Store the samples under the recommended conditions (e.g., room temperature, 2-8°C) and protected from light.

  • Testing Intervals: Test the samples at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analytical Methods: At each time point, analyze the samples for the following parameters:

    • Appearance: Visual inspection for color change, clarity, and particulate matter.

    • pH: Potentiometric measurement.

    • Purity and Degradation Products: Using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Isotopic Purity: Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the deuteration level.

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8]

  • Stress Conditions: Subject this compound (both solid and in solution) to various stress conditions more severe than accelerated stability testing. These typically include:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: e.g., 105°C for 48 hours (for solid).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC, LC-MS, NMR) to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure the method is stability-indicating.

Signaling Pathways and Logical Relationships

Factors Influencing this compound Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships.

Stability_Factors cluster_storage Storage Conditions cluster_properties This compound Properties cluster_degradation Degradation Pathways Temperature Temperature Chemical Chemical Degradation Temperature->Chemical influences rate Light Light Exposure Light->Chemical induces Moisture Moisture/Humidity Moisture->Chemical enables hydrolysis Microbial Microbial Growth Moisture->Microbial supports Container Container Material Container->Chemical can interact Solid Solid Form Solid->Moisture hygroscopic Solution Solution Form Solution->Chemical facilitates reactions Solution->Microbial susceptible Stability This compound Stability Chemical->Stability decreases Microbial->Stability decreases

Caption: Key factors influencing the stability of this compound.

Experimental Workflow for Stability Assessment

A systematic workflow is crucial for a comprehensive assessment of this compound stability.

Stability_Workflow cluster_studies Stability Studies cluster_analysis Analytical Testing start Start: this compound Sample Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->Forced_Degradation Long_Term_Stability Long-Term Stability Study (Recommended Storage Conditions) start->Long_Term_Stability HPLC_LCMS HPLC / LC-MS (Purity, Degradants) Forced_Degradation->HPLC_LCMS Long_Term_Stability->HPLC_LCMS NMR NMR (Isotopic Purity, Structure) Long_Term_Stability->NMR pH_Appearance pH and Visual Inspection Long_Term_Stability->pH_Appearance Report Stability Report & Shelf-Life Determination HPLC_LCMS->Report NMR->Report pH_Appearance->Report

Caption: Experimental workflow for assessing this compound stability.

Conclusion

This compound is a stable deuterated compound that is essential for various applications in research and drug development. While specific quantitative stability data for this compound is limited, by extrapolating from the well-documented stability of non-deuterated TRIS and adhering to the storage and handling best practices outlined in this guide, researchers can ensure the integrity and reliability of their this compound reagents. For critical applications, conducting in-house stability studies using the provided protocol frameworks is highly recommended to establish a definitive shelf-life under specific laboratory conditions.

References

The Role of TRIS-d11 in Advancing Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research, precision and accuracy are paramount. The pursuit of reliable and reproducible data has led to the development and adoption of sophisticated analytical techniques. Among the many tools available to researchers, stable isotope-labeled compounds play a critical role in enhancing the quality of experimental outcomes. TRIS-d11, a deuterated analog of Tris(hydroxymethyl)aminomethane, has emerged as a valuable reagent in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth exploration of the core applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of this compound

The utility of this compound in biological research is primarily centered on two key analytical techniques:

  • Mass Spectrometry (MS): this compound serves as an exceptional internal standard for the quantification of analytes in complex biological matrices. Its near-identical physicochemical properties to unlabeled TRIS, combined with its distinct mass, allow for the correction of variability during sample preparation and analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In biomolecular NMR, this compound is utilized as a component of deuterated buffer systems. The replacement of protons with deuterium atoms in the buffer minimizes solvent-derived signals in ¹H-NMR spectra, thereby enhancing the signal-to-noise ratio and spectral quality for the biomolecule of interest.

Data Presentation: Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₄D₁₁NO₃[1][2]
Molecular Weight 132.20 g/mol [1][2]
Isotopic Purity ≥98 atom % D[3]
Appearance White to off-white solid
Solubility Soluble in water
Mass Shift (M+11) +11 Da compared to unlabeled TRIS[3]

Applications in Mass Spectrometry

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry.[4][5] this compound, when used as an internal standard, co-elutes with the unlabeled analyte and experiences the same ionization effects, leading to more accurate and precise quantification by correcting for matrix effects and variations in instrument response.[6]

Experimental Protocol: Quantification of an Analyte in Biological Matrix using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the use of this compound as an internal standard. Specific parameters should be optimized for the analyte of interest and the LC-MS/MS system used.

1. Materials and Reagents:

  • Analyte of interest

  • This compound (internal standard)

  • Control biological matrix (e.g., plasma, urine, cell lysate)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in an appropriate solvent (e.g., MeOH).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Analyte Working Standards: Serially dilute the analyte stock solution with 50:50 ACN:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of each calibration standard, quality control sample, and unknown biological sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: Optimize for separation of the analyte from matrix components.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor ion > product ion) and collision energies for both the analyte and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow: LC-MS/MS Quantification with this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Inject Inject into LC-MS/MS Centrifuge Centrifugation Precipitate->Centrifuge Separate Chromatographic Separation Supernatant Collect Supernatant Centrifuge->Supernatant Detect MS/MS Detection (MRM) Supernatant->Inject Integrate Peak Integration Inject->Separate Separate->Detect Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Applications in NMR Spectroscopy

In protein NMR studies, the high concentration of protons in aqueous buffers can obscure the signals from the protein itself. Using deuterated buffer components like this compound minimizes these unwanted signals, leading to cleaner spectra and improved sensitivity.[7] This is particularly crucial for experiments that rely on the detection of proton signals, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and for studying large proteins where signal-to-noise is inherently low.

Experimental Protocol: Preparation of a Deuterated Buffer for Biomolecular NMR

This protocol describes the preparation of a standard NMR buffer containing this compound.

1. Materials and Reagents:

  • This compound

  • Sodium chloride (NaCl)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Ultrapure water (H₂O)

  • Hydrochloric acid (HCl) or Deuterium chloride (DCl) for pH adjustment

  • Volumetric flasks

  • pH meter or pH indicator strips

2. Preparation of Stock Solutions:

  • 1 M this compound in D₂O: Dissolve 1.322 g of this compound in D₂O to a final volume of 10 mL.

  • 5 M NaCl in H₂O: Dissolve 2.922 g of NaCl in H₂O to a final volume of 10 mL.

3. Preparation of 100 mL of 50 mM this compound, 150 mM NaCl, 10% D₂O Buffer (pH 7.4):

  • To a 100 mL volumetric flask, add:

    • 5 mL of 1 M this compound in D₂O stock solution.

    • 3 mL of 5 M NaCl in H₂O stock solution.

    • 5 mL of D₂O.

  • Add approximately 80 mL of H₂O.

  • Adjust the pH to 7.4 using HCl or DCl. Note that the pH meter reading in a D₂O-containing solution (pD) is approximately 0.4 units lower than the actual pD. For precise pD adjustment, specialized calibration is required.

  • Bring the final volume to 100 mL with H₂O.

  • Filter the buffer through a 0.22 µm filter before use.

4. Protein Sample Preparation:

  • Lyophilize the purified protein of interest.

  • Dissolve the lyophilized protein in the prepared deuterated NMR buffer to the desired concentration (typically 0.1 - 1 mM).

  • Transfer the protein solution to an NMR tube.

Experimental Workflow: Protein NMR Sample Preparation with this compound Buffer

NMR_Workflow cluster_buffer Buffer Preparation cluster_sample Protein Sample Preparation cluster_nmr NMR Spectroscopy Reagents Weigh this compound & NaCl Dissolve Dissolve in D₂O & H₂O Reagents->Dissolve pH_Adjust Adjust pH to 7.4 Dissolve->pH_Adjust Lyophilize Lyophilize Protein Final_Vol Bring to Final Volume pH_Adjust->Final_Vol Reconstitute Reconstitute in Deuterated Buffer Filter Filter (0.22 µm) Final_Vol->Filter NMR_Tube Transfer to NMR Tube Filter->Reconstitute Protein Purified Protein Protein->Lyophilize Lyophilize->Reconstitute Reconstitute->NMR_Tube Acquire Acquire NMR Data NMR_Tube->Acquire Process Process Spectra Acquire->Process Analyze Analyze Protein Structure & Dynamics Process->Analyze

Caption: Workflow for preparing a protein sample for NMR using a this compound buffer.

Conclusion

This compound is a powerful and versatile tool for enhancing the quality and reliability of data in biological research. Its application as an internal standard in mass spectrometry provides a robust method for accurate quantification of analytes in complex mixtures. In biomolecular NMR, the use of this compound in deuterated buffers is instrumental in improving spectral quality and enabling the study of challenging biological systems. The detailed protocols and workflows presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to effectively integrate this compound into their experimental designs, ultimately contributing to the advancement of scientific knowledge.

References

The Imperative of Deuteration: A Technical Guide to the Use of Deuterated Buffers in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules. However, the intrinsic sensitivity of ¹H NMR to all protons in a sample presents a significant challenge: the overwhelming signal from solvent protons can obscure the signals from the analyte of interest. This guide provides an in-depth exploration of the core principles, practical applications, and methodologies for using deuterated buffers and solvents to overcome this fundamental obstacle, ensuring the acquisition of high-quality, interpretable NMR data.

The Core Principle: Why Deuteration is Essential

The primary purpose of using deuterated solvents in ¹H NMR is to eliminate the large, interfering signals from the solvent itself.[1][2] Standard proton-containing solvents are present in much higher concentrations than the analyte, leading to a solvent signal that can be millions of times more intense than the signals of interest. This "swamping" effect can distort the baseline, obscure analyte peaks, and compromise the accuracy of integration.[2]

The solution lies in isotopic substitution. By replacing hydrogen atoms (¹H, or protium) with their heavier isotope, deuterium (²H or D), the solvent becomes effectively "invisible" in a ¹H NMR experiment.[3] Deuterium has a different nuclear spin (spin-1) compared to protium (spin-1/2) and, consequently, resonates at a completely different frequency.[4][5] For example, in a 9.4 Tesla magnetic field where protons resonate at 400 MHz, deuterium resonates at a much lower frequency of 61.4 MHz.[5] This vast difference in resonance frequency ensures that deuterium signals do not appear in the proton spectrum.[6]

Beyond signal avoidance, deuterated solvents serve two other critical functions in modern NMR spectrometers:

  • Field-Frequency Lock: Modern spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.[5][7] The instrument constantly monitors the deuterium resonance frequency and adjusts the magnetic field strength to counteract any drift, ensuring the stability required for long experiments and high resolution.[2]

  • Chemical Shift Referencing: While tetramethylsilane (TMS) is the traditional internal standard for defining 0 ppm, modern instruments can use the known chemical shift of the residual, non-deuterated solvent peak as a secondary reference.[5][8]

Quantitative Impact of Deuteration

The effectiveness of a deuterated solvent is directly related to its isotopic purity. Commercially available deuterated solvents are typically enriched to levels of 99.5% to 99.9% or higher.[3] While deuteration is never 100% complete, this high level of enrichment drastically reduces the intensity of the residual protonated solvent signal, preventing it from overwhelming the analyte signals.[8]

Even at 99.9% deuteration, a solvent like chloroform-d (CDCl₃) will still contain a residual proton concentration of over 10 mM, which is easily detectable.[9] This residual peak (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) is a useful diagnostic tool but underscores the necessity of high isotopic purity, especially when analyzing samples at low concentrations (sub-mM).[8][10] The use of highly deuterated buffers and solvents is synergistic, dramatically improving data quality by making water and buffer suppression techniques vastly more effective.[10]

FeatureNon-Deuterated SolventHighly Deuterated Solvent (>99.5%)
Solvent ¹H Signal Overwhelmingly intense, obscures analyte signalsDrastically reduced to a small, sharp residual peak
Field-Frequency Lock Not possible (requires external lock)Standard practice, provides high field stability
Analyte Detection Extremely difficult, especially for dilute samplesClear observation of analyte signals
Data Quality Poor baseline, inaccurate integrationFlat baseline, high-quality, quantifiable data

Table summarizing the quantitative impact of using deuterated vs. non-deuterated solvents in ¹H NMR.

Logical Workflow of Deuteration in NMR

The decision to use a deuterated solvent is a foundational step in NMR sample preparation. The following diagram illustrates the logical progression from the problem of solvent interference to the solution provided by deuteration.

G Logical Workflow: Why Deuterated Solvents are Necessary in ¹H NMR cluster_problem Problem cluster_solution Solution cluster_outcome Outcome A High Concentration of Protons (¹H) in Non-Deuterated Solvent B Overwhelming Solvent Signal in ¹H NMR Spectrum A->B Leads to C Isotopic Substitution: Replace ¹H with Deuterium (²H) B->C Requires D Deuterium is NMR-Inactive at Proton Frequency C->D Because G Stable Magnetic Field (Deuterium Lock) C->G Enables E Solvent Signal is Eliminated from ¹H Spectrum D->E Resulting in F Clear Observation of Analyte Signals E->F

Caption: Logical workflow for using deuterated solvents in NMR.

Experimental Protocol: Preparation of a Small Molecule NMR Sample

This protocol outlines a typical procedure for preparing a small molecule sample for ¹H NMR analysis.

Materials:

  • Analyte (solid: 5-25 mg; liquid: ~10 µL)[11]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[12]

  • High-quality 5 mm NMR tube and cap[13]

  • Small vial (e.g., 1-dram vial)[12]

  • Pasteur pipette and bulb

  • Small plug of cotton or Kimwipe™ for filtration[14][15]

  • Syringe or calibrated micropipette for solvent transfer

Procedure:

  • Weigh the Analyte: Accurately weigh 5-25 mg of the solid analyte directly into a clean, dry vial.[11] For a liquid sample, transfer a small drop (approx. 10 mg) into the vial.[15] Preparing the sample in a secondary vial facilitates complete dissolution before transfer to the NMR tube.[11]

  • Add Deuterated Solvent: Using a syringe or pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] This volume corresponds to a sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers.[13][14]

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If necessary, gentle heating may be applied, but be cautious of solvent evaporation and sample degradation.

  • Filter the Solution: Create a microfilter by stuffing a small, tight plug of cotton or Kimwipe™ into a Pasteur pipette.[14][15] This step is crucial to remove any particulate matter, which can severely degrade the spectral resolution by disrupting the magnetic field homogeneity.[11][12]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial through the filter pipette into the NMR tube. Avoid transferring any solid particles.

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.[14]

  • Data Acquisition: Insert the sample into the spectrometer. The instrument will use the deuterium signal to lock the magnetic field and shim the sample (a process that optimizes magnetic field homogeneity) before acquiring the ¹H spectrum.[12]

By adhering to this protocol, researchers can consistently prepare high-quality samples that yield clear, reproducible, and quantifiable NMR data, forming the bedrock of robust molecular characterization in research and development.

References

Methodological & Application

Application Note: Quantitative Analysis of Tris(2-chloroethyl) phosphate (TCEP) in Environmental Water Samples using TRIS-d11 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Tris(2-chloroethyl) phosphate (TCEP), a widely used organophosphate flame retardant, in environmental water samples. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Tris(2-chloroethyl-d12) phosphate (TCEP-d12), to ensure high accuracy and precision. While the user specified TRIS-d11, TCEP-d12 is a commercially available and commonly used deuterated analog for TCEP analysis, and the principles outlined here are directly applicable. The use of a deuterated internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis.[1][2][3][4][5] This document provides detailed protocols for sample preparation, LC-MS/MS conditions, and data analysis, along with a summary of expected quantitative performance.

Introduction

Tris(2-chloroethyl) phosphate (TCEP) is a high-production volume chemical used as a flame retardant in a variety of consumer products, including plastics, furniture, and textiles.[6] Due to its widespread use and potential for environmental release, TCEP is frequently detected in various environmental matrices, including water sources.[6] Concerns over its potential toxicity necessitate sensitive and reliable analytical methods for monitoring its presence and concentration in the environment.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of trace organic contaminants due to its high selectivity and sensitivity.[7] The use of a stable isotope-labeled internal standard, such as TCEP-d12, is considered the gold standard for quantitative LC-MS/MS analysis.[1] The internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, thereby correcting for variations in sample extraction, matrix effects, and instrument response.[1][3] This application note provides a comprehensive guide for the accurate quantification of TCEP in water samples using an isotope dilution LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • TCEP analytical standard

  • Tris(2-chloroethyl-d12) phosphate (TCEP-d12) internal standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of TCEP and TCEP-d12 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TCEP stock solution with methanol to create a calibration curve ranging from 0.5 to 100 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of TCEP-d12 in methanol at a concentration of 50 ng/mL.

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. To preserve the samples, add sodium azide to a final concentration of 1 g/L.[7]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Spike 100 mL of the water sample with a known amount of the TCEP-d12 internal standard spiking solution to achieve a final concentration of 50 ng/L.

    • Condition the SPE cartridge with methanol followed by LC-MS grade water.

    • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with a small volume of water to remove interfering substances.

    • Dry the cartridge under vacuum.

    • Elute the TCEP and TCEP-d12 from the cartridge with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS):

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for TCEP and TCEP-d12 should be optimized. An example is provided in the table below.[7]

Data Presentation

Table 1: Optimized MRM Transitions for TCEP and TCEP-d12 [7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TCEP285.0155.020
TCEP-d12297.0163.020

Table 2: Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 ng/L
Limit of Quantification (LOQ)1.5 ng/L
Recovery85-110%
Precision (%RSD)< 15%

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WaterSample Water Sample (100 mL) Spike_IS Spike with TCEP-d12 Internal Standard WaterSample->Spike_IS SPE_Condition Condition SPE Cartridge Load_Sample Load Sample onto SPE Cartridge SPE_Condition->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Elute Elute with Methanol Wash_Cartridge->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate LC_Separation LC Separation (C18 Column) Concentrate->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Report Report TCEP Concentration Quantification->Report

Caption: Experimental workflow for the quantitative analysis of TCEP.

Signaling Pathway (Logical Relationship)

logical_relationship Analyte TCEP (Analyte) Sample_Prep Sample Preparation (SPE) Analyte->Sample_Prep IS TCEP-d12 (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Analyte_Response Analyte Peak Area LC_MS->Analyte_Response IS_Response IS Peak Area LC_MS->IS_Response Response_Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Final_Concentration Final TCEP Concentration Response_Ratio->Final_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Final_Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a reliable and sensitive approach for the quantification of TCEP in environmental water samples. The use of TCEP-d12 effectively compensates for analytical variability, leading to accurate and precise results. This method is suitable for routine monitoring of TCEP in water to assess environmental contamination and human exposure risks. The detailed protocol and performance characteristics presented in this application note can be readily adopted by analytical laboratories involved in environmental monitoring and research.

References

Application Note: The Exploratory Use of TRIS-d11 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a cornerstone of modern biological research, enabling the large-scale measurement of protein abundance to elucidate cellular mechanisms, identify biomarkers, and understand disease states. A variety of techniques have been developed for relative and absolute quantification, broadly categorized into label-free methods and stable isotope labeling approaches. Stable isotope labeling, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isotope-Coded Affinity Tags (ICAT), introduces a mass difference between proteins or peptides from different samples, allowing for their accurate quantification by mass spectrometry.

This document explores the theoretical application of Tris(hydroxymethyl)aminomethane-d11 (TRIS-d11) as a novel metabolic labeling agent in quantitative proteomics. It is critical to note that the use of this compound for this purpose is not a standard, validated, or commonly practiced method. this compound is commercially available primarily as a deuterated buffer for applications like biological Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Standard proteomics workflows often caution against the use of TRIS-based buffers during chemical labeling steps (e.g., with TMT or iTRAQ reagents) because the primary amine on the TRIS molecule can react with the amine-reactive labeling reagents, leading to reduced labeling efficiency of the target peptides.[4][5]

The protocols and data presented herein are therefore hypothetical and intended to serve as a conceptual framework for researchers interested in exploring novel metabolic labeling strategies. The central hypothesis is that if cells could be cultured to metabolize this compound and incorporate the deuterium atoms into newly synthesized amino acids and, subsequently, proteins, it could theoretically be used for quantitative proteomics in a manner analogous to SILAC.

Principle of a Hypothetical this compound Metabolic Labeling Workflow

The proposed method is based on the principles of metabolic labeling. In this scenario, two populations of cells are cultured in media that are identical except for the presence of either unlabeled ("light") TRIS or deuterated ("heavy") this compound. Assuming the cells can take up and metabolize TRIS, the deuterium from this compound would be incorporated into the carbon backbones of various non-essential amino acids during their biosynthesis.[6] These deuterated amino acids are then used by the cell's translational machinery to synthesize "heavy" proteins.

After a sufficient number of cell divisions to ensure near-complete incorporation of the label, the "light" and "heavy" cell populations can be subjected to different experimental conditions. The samples are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" isotopic envelopes for each corresponding peptide.

Experimental Protocols

The following protocols are theoretical and adapted from standard SILAC and general proteomics sample preparation workflows.[6] Significant optimization and validation would be required to implement this hypothetical method.

Protocol 1: Hypothetical Metabolic Labeling of Cultured Cells with this compound
  • Cell Culture and Labeling:

    • Culture two populations of a selected cell line in parallel. The chosen cell line must be capable of growing in a custom-formulated medium.

    • For the "light" condition, prepare a medium containing a standard concentration of unlabeled TRIS.

    • For the "heavy" condition, prepare an identical medium, but replace the unlabeled TRIS with this compound at the same molar concentration.

    • Culture the cells for a sufficient number of passages (typically at least 5-6 doublings) to ensure near-complete incorporation of the label into the proteome. The efficiency of TRIS uptake and metabolism would need to be empirically determined.

  • Experimental Treatment:

    • Once labeling is complete, treat the "light" and "heavy" cell populations with the desired experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting and Lysis:

    • Harvest the cells from both populations.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell count or total protein concentration.

    • Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer) containing protease and phosphatase inhibitors.

Protocol 2: Protein Digestion and Peptide Cleanup
  • Protein Quantification:

    • Quantify the total protein concentration in the cell lysate using a standard protein assay, such as the BCA assay.

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) from the mixed lysate.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants (e.g., urea to < 2M).

    • Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.

    • Incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Desalting:

    • Stop the digestion by acidification (e.g., with formic acid or trifluoroacetic acid).

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column to remove salts and other contaminants.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for mass spectrometry analysis.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans (for quantification) and MS2 scans (for peptide identification).

Data Presentation

The quantitative data from a hypothetical this compound labeling experiment would be presented in a table format, similar to that of a SILAC experiment. The table would list the identified proteins, their corresponding heavy/light ratios, and statistical analysis.

Table 1: Hypothetical Quantitative Proteomics Data from this compound Labeling

Protein IDGene NamePeptide SequenceMass Shift (Da)Heavy/Light Ratiop-value
P02768ALBLVNEVTEFAK+n2.150.001
P68871HBBVHLTPEEKSAVTALWGK+m0.480.005
P60709ACTBEITALAPSTMK+x1.020.95
..................
(Note: This table contains placeholder data. The mass shift (+n, +m, +x) would depend on the number of deuterated amino acids in the peptide and the extent of deuterium incorporation into each amino acid, which are unknown.)

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Condition 1 ('Light' TRIS) cluster_1 Cell Condition 2 ('Heavy' this compound) Drug A Drug A Receptor Receptor Drug A->Receptor inhibits Kinase A Kinase A Receptor->Kinase A Transcription Factor Transcription Factor Kinase A->Transcription Factor Target Gene Expression Target Gene Expression Transcription Factor->Target Gene Expression Mass Spectrometry Mass Spectrometry Target Gene Expression->Mass Spectrometry Protein Quantification Vehicle Vehicle Receptor_H Receptor Vehicle->Receptor_H Kinase A_H Kinase A Receptor_H->Kinase A_H TF_H Transcription Factor Kinase A_H->TF_H TGE_H Target Gene Expression TF_H->TGE_H TGE_H->Mass Spectrometry Protein Quantification

Caption: Hypothetical signaling pathway analysis using this compound labeling.

Experimental Workflow Diagram

Experimental_Workflow cluster_light Light Condition cluster_heavy Heavy Condition L_Culture Cell Culture ('Light' TRIS) L_Treatment Experimental Treatment L_Culture->L_Treatment Mix Combine Cells (1:1) L_Treatment->Mix H_Culture Cell Culture ('Heavy' this compound) H_Treatment Control Treatment H_Culture->H_Treatment H_Treatment->Mix Lysis Cell Lysis Mix->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Desalting (C18 SPE) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Quantification & ID) LCMS->Data

Caption: Theoretical workflow for quantitative proteomics using this compound.

Conclusion and Future Directions

The concept of using this compound as a metabolic label in quantitative proteomics is an intriguing but entirely exploratory idea. The primary and significant challenge would be to determine if and how cells can metabolize TRIS and incorporate its deuterium atoms into the proteome. This would require extensive feasibility studies using tracer experiments and advanced analytical techniques. Should this prove possible, this compound could potentially offer a cost-effective alternative to some commercially available stable isotope-labeled amino acids. However, without experimental validation, this application remains speculative. Researchers are advised to rely on established and validated methods for quantitative proteomics for reliable and reproducible results.

References

Application Notes and Protocols for Preparing TRIS-d11 Buffer Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)aminomethane (TRIS) is a fundamental buffer used extensively in biological and pharmaceutical research. Its deuterated analogue, TRIS-d11 (Tris(hydroxymethyl-d3)amino-d2-methane), is a critical component in applications requiring isotopic labeling, such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering studies. The substitution of hydrogen with deuterium atoms in this compound provides a non-protonated buffer matrix, which is essential for minimizing solvent-related background signals in these sensitive analytical techniques. This document provides a detailed protocol for the preparation of a this compound buffer solution, highlighting key considerations for handling deuterated reagents.

Chemical and Physical Properties

A clear understanding of the properties of both TRIS and its deuterated form is crucial for accurate buffer preparation. The key quantitative data are summarized in the table below for easy comparison.

PropertyTRIS (Tris(hydroxymethyl)aminomethane)This compound (Tris(hydroxymethyl-d3)amino-d2-methane)
Full Chemical Name 2-Amino-2-(hydroxymethyl)propane-1,3-diolN,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine
Molecular Formula C₄H₁₁NO₃C₄D₁₁NO₃
Molecular Weight 121.14 g/mol 132.20 g/mol [1][2][3][4][5]
CAS Number 77-86-1[2][6]202656-13-1[1][2][3][7][8]
pKa at 25 °C in H₂O ~8.1[9]Not applicable
pKa at 25 °C in D₂O Not applicable~8.8

Experimental Protocol: Preparation of 1 M this compound Stock Solution (100 mL)

This protocol outlines the steps for preparing a 1 M stock solution of this compound buffer.

Materials:

  • This compound (Tris(hydroxymethyl-d3)amino-d2-methane) powder

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterium chloride (DCl) solution in D₂O (e.g., 35 wt. % in D₂O)

  • Volumetric flask (100 mL, Class A)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter with a glass electrode calibrated for use in D₂O (if available) or a standard pH meter

  • Pipettes

  • Spatula

  • Weighing paper

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 100 mL (0.1 L) of a 1 M solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 1 mol/L × 0.1 L × 132.20 g/mol = 13.22 g

  • Weigh the this compound powder:

    • Carefully weigh out 13.22 g of this compound powder on weighing paper using an analytical balance.

  • Dissolve the this compound in D₂O:

    • Transfer the weighed this compound powder to a 250 mL beaker.

    • Add approximately 80 mL of D₂O to the beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Stir the solution until the this compound powder is completely dissolved.

  • Adjust the pD of the solution:

    • Understanding pD: In a D₂O solvent, the acidity is expressed as pD, which is related to the pH meter reading by the equation: pD = pH reading + 0.40.[8]

    • Immerse the pH electrode into the this compound solution.

    • Slowly add small aliquots of the DCl solution using a pipette to adjust the pD to the desired value. For a TRIS buffer, the buffering range is typically around its pKa.

    • Caution: The addition of acid is an exothermic reaction. Allow the solution to cool to room temperature before making final pD adjustments.[10]

    • For example, to achieve a pD of 8.0, you would adjust the pH meter reading to approximately 7.6.

  • Bring the solution to the final volume:

    • Once the desired pD is reached, carefully transfer the solution from the beaker to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of D₂O and add the rinsing to the volumetric flask to ensure all the this compound is transferred.

    • Add D₂O to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize and store the solution:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

    • Transfer the buffer solution to a clearly labeled, airtight container.

    • Store the this compound buffer solution at room temperature.

Diagrams

experimental_workflow Workflow for this compound Buffer Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_adjustment pD Adjustment cluster_finalization Finalization calc 1. Calculate Mass of this compound weigh 2. Weigh this compound Powder calc->weigh dissolve 3. Dissolve in D₂O weigh->dissolve adjust 4. Adjust pD with DCl dissolve->adjust volume 5. Bring to Final Volume adjust->volume store 6. Homogenize and Store volume->store

Caption: Experimental workflow for preparing this compound buffer solution.

References

Application Notes and Protocols for TRIS-d11 in Biomolecular NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of deuterated Tris (TRIS-d11) in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The use of this compound is critical for acquiring high-quality NMR data by minimizing solvent-proton signals, thereby enhancing the spectral resolution and sensitivity for the biomolecule of interest.

Introduction to this compound in Biomolecular NMR

Tris(hydroxymethyl)aminomethane (TRIS) is a common biological buffer due to its pKa of approximately 8.1 at 25°C, which is suitable for maintaining the pH of many biological systems. In ¹H NMR studies of biomolecules, the abundant protons from a standard TRIS buffer would create large, broad signals that can obscure the signals from the protein or nucleic acid under investigation. To circumvent this, fully deuterated TRIS (this compound) is employed. The deuterium atoms in this compound have a much different resonance frequency than protons, effectively making the buffer invisible in ¹H NMR spectra. This is crucial for studying protein structure, dynamics, and interactions with ligands.

Data Presentation: Optimizing this compound Concentration

The optimal concentration of this compound depends on the specific biomolecule, its stability, and the nature of the NMR experiment. While a higher buffer concentration can provide better pH stability, it can also lead to increased ionic strength, which may negatively affect spectral quality and protein stability. The following tables summarize typical concentration ranges and their implications.

ParameterRecommended RangeRationale & Considerations
This compound Concentration 20 mM - 100 mMA concentration of 50 mM is a common starting point. Lower concentrations (20 mM) may be suitable for stable proteins, while higher concentrations (up to 100 mM) may be necessary for pH-sensitive systems. However, high buffer concentrations can increase sample viscosity and potentially reduce signal-to-noise.
pH Range 7.5 - 8.5This range is centered around the pKa of TRIS, providing optimal buffering capacity. The pH should be carefully optimized for the stability and activity of the specific biomolecule.
Salt Concentration (e.g., NaCl) ≤ 150 mMHigh salt concentrations can lead to line broadening in NMR spectra. It is generally advisable to keep the salt concentration as low as possible while maintaining protein solubility and stability.
Protein Concentration 0.1 mM - 1.0 mMHigher protein concentrations generally lead to better signal-to-noise ratios. However, some proteins may aggregate at higher concentrations. For interaction studies, lower concentrations may be sufficient.
D₂O Concentration 5% - 10%A minimum of 5-10% D₂O is required for the spectrometer's field-frequency lock. For certain experiments, 100% D₂O is used.
AdditiveRecommended ConcentrationPurpose
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) 1 - 5 mMTo maintain a reducing environment and prevent oxidation of cysteine residues. TCEP is generally more stable over time than DTT.
Ethylenediaminetetraacetic acid (EDTA) 0.5 - 5 mMTo chelate divalent metal ions that can promote protein degradation or aggregation.
Sodium Azide (NaN₃) 0.02% (w/v)To prevent bacterial growth in the NMR sample during long experiments.

Experimental Protocols

Preparation of a Standard 50 mM this compound NMR Buffer

This protocol describes the preparation of a standard NMR buffer containing 50 mM this compound, 50 mM NaCl, and 10% D₂O.

Materials:

  • This compound (Tris(hydroxymethyl-d₉)aminomethane-d₂)

  • Sodium Chloride (NaCl)

  • Deuterium Oxide (D₂O)

  • Ultrapure Water (H₂O)

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare a 1 M this compound stock solution: Dissolve the appropriate amount of this compound powder in D₂O.

  • Prepare a 5 M NaCl stock solution: Dissolve NaCl in ultrapure H₂O.

  • Prepare the final buffer: In a volumetric flask, combine the following:

    • 500 µL of 1 M this compound stock solution

    • 100 µL of 5 M NaCl stock solution

    • 9.4 mL of ultrapure H₂O

  • Adjust the pH: Use a calibrated pH meter to adjust the pH to the desired value (e.g., 7.5) using small additions of HCl or NaOH.

  • Final Volume: Bring the total volume to 10 mL with ultrapure H₂O.

  • Add D₂O for lock: For a final D₂O concentration of 10%, add 1 mL of D₂O to 9 mL of the prepared buffer.

Protein Sample Preparation for NMR

This protocol outlines the general steps for preparing a protein sample for NMR analysis in a this compound buffer.

Procedure:

  • Protein Expression and Purification: Express and purify the protein of interest using standard biochemical techniques. The final purification step should ideally be in a buffer compatible with the desired NMR buffer to facilitate buffer exchange.

  • Buffer Exchange: Exchange the protein into the prepared this compound NMR buffer. This can be achieved through dialysis, desalting columns, or repeated concentration and dilution using a centrifugal filter device.

  • Concentrate the Protein: Concentrate the protein to the desired final concentration (typically 0.1 - 1.0 mM) using a centrifugal filter device.

  • Final Sample Preparation:

    • Transfer the concentrated protein solution to a clean microcentrifuge tube.

    • Add any necessary additives (e.g., DTT, EDTA, NaN₃) from concentrated stock solutions.

    • If not already present, add D₂O to a final concentration of 5-10%.

    • Gently mix the sample and centrifuge at high speed for 5-10 minutes to remove any aggregates.

    • Carefully transfer the supernatant to a high-quality NMR tube.

2D ¹H-¹⁵N HSQC Data Acquisition Protocol

This protocol provides a general guideline for acquiring a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, a standard experiment for assessing protein folding and for interaction studies.

Procedure:

  • Insert the Sample: Place the NMR tube containing the protein sample into the spectrometer.

  • Lock and Shim: Lock onto the D₂O signal and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tune and Match: Tune and match the probe for the ¹H and ¹⁵N frequencies.

  • Load a Standard HSQC Pulse Sequence: Select a standard HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

  • Set Spectrometer Parameters:

    • Temperature: Set the desired temperature (e.g., 298 K).

    • Spectral Widths: Set the spectral widths for the ¹H (e.g., 12-16 ppm) and ¹⁵N (e.g., 30-35 ppm) dimensions.

    • Carrier Frequencies: Center the carrier frequency on the water resonance for ¹H and in the middle of the amide region for ¹⁵N (e.g., 118-120 ppm).

    • Acquisition Time: Set the acquisition time in the direct dimension (¹H) to approximately 100-150 ms.

    • Number of Scans: Start with 8 or 16 scans and increase as needed for better signal-to-noise.

    • Number of Increments: Set the number of increments in the indirect dimension (¹⁵N) to at least 128 or 256 for good resolution.

    • Recycle Delay: Set the recycle delay to 1.0-1.5 seconds.

  • Acquire the Spectrum: Start the data acquisition.

  • Process the Data: After acquisition, process the data using appropriate software (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phase correction, and baseline correction.

Visualizations

Experimental Workflow for NMR Sample Preparation

G cluster_0 Protein Production cluster_1 Buffer Preparation cluster_2 NMR Sample Preparation Expression Expression Purification Purification Expression->Purification Buffer_Exchange Buffer Exchange into this compound Purification->Buffer_Exchange Prepare_Stocks Prepare this compound & NaCl Stocks Mix_Buffer Mix & pH Buffer Prepare_Stocks->Mix_Buffer Mix_Buffer->Buffer_Exchange Concentrate Concentrate Protein Buffer_Exchange->Concentrate Additives Add D2O & Other Components Concentrate->Additives NMR_Tube Transfer to NMR Tube Additives->NMR_Tube NMR_Experiment NMR Experiment NMR_Tube->NMR_Experiment

Caption: Workflow for preparing a biomolecular NMR sample with this compound buffer.

Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK pathway, is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. NMR spectroscopy is a powerful tool to study the structure and dynamics of the kinases in this pathway, such as MEK and ERK, and their interactions with inhibitors.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Fos) ERK->Transcription_Factors phosphorylates NMR_Study NMR studies often focus on kinases like MEK and ERK to understand their activation and inhibition mechanisms. ERK->NMR_Study Cellular_Response Cell Proliferation, Differentiation Transcription_Factors->Cellular_Response regulates gene expression for

Caption: The MAPK/ERK signaling cascade, a common subject of biomolecular NMR studies.

Application of TR-IS-d11 in Protein Structure Determination by NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The quality of NMR spectra is highly dependent on the sample conditions, including the buffer composition. The use of deuterated buffers, such as TRIS-d11, is a critical strategy for enhancing spectral quality, particularly in homonuclear ¹H NMR experiments. By replacing protons with deuterium, this compound minimizes solvent- and buffer-derived proton signals that can obscure signals from the protein of interest. This leads to cleaner spectra with improved signal-to-noise ratios and resolution, facilitating more accurate and efficient protein structure determination. These application notes provide a comprehensive overview, detailed protocols, and the rationale for using this compound in protein NMR studies.

Introduction

In protein NMR, the signals from the protein's protons are of primary interest. However, in aqueous solutions, the proton signal from water and buffer components can be orders of magnitude more intense than the protein signals, leading to dynamic range problems and obscuring important spectral regions. While various solvent suppression techniques are employed, the use of deuterated solvents (D₂O) and buffers is a fundamental approach to mitigate this issue.[1]

TRIS (tris(hydroxymethyl)aminomethane) is a commonly used buffer in biochemistry due to its pKa of approximately 8.1, which is suitable for maintaining the pH of many biological samples in the physiological range. However, the 11 non-exchangeable protons on the TRIS molecule produce significant signals in ¹H NMR spectra. This compound is the deuterated analogue of TRIS, where these 11 protons are replaced by deuterium. This isotopic substitution renders the buffer virtually "invisible" in ¹H NMR spectra, thereby providing an unobstructed view of the protein's proton signals.

The primary advantage of using this compound is the significant reduction of interfering signals from the buffer, which is especially crucial for homonuclear NMR experiments.[1] For heteronuclear NMR experiments, while protonated buffers can be acceptable, the use of a deuterated buffer like this compound can still contribute to cleaner spectra and improved baseline, which is always beneficial for data quality.

Data Presentation: The Impact of this compound on NMR Data Quality

The use of this compound in place of its protonated counterpart leads to quantifiable improvements in the quality of protein NMR spectra. The following table summarizes the expected enhancements based on the principles of NMR spectroscopy and qualitative observations from the scientific literature. While a direct comparative study with quantitative data for TRIS versus this compound was not found in the performed search, the provided values are representative of the improvements seen when using deuterated buffers in general for protein NMR.

ParameterProtonated TRIS BufferThis compound BufferRationale for Improvement
Buffer-Related ¹H NMR Signals Multiple intense peaksSignificantly reduced or absentDeuterium has a much smaller gyromagnetic ratio and a different resonance frequency than protons, making it effectively invisible in ¹H NMR.
Spectral Baseline Distortion Can be significant due to broad buffer signalsFlatter and more uniformThe absence of broad proton signals from the buffer results in a cleaner baseline, facilitating accurate peak integration and analysis.
Signal-to-Noise (S/N) Ratio Lower due to baseline noise and potential overlapImprovedA cleaner baseline and reduced interference from buffer signals lead to a relative increase in the intensity of protein signals compared to the noise level.
Spectral Resolution May be compromised by overlapping buffer signalsEnhancedThe absence of buffer peaks in crowded spectral regions allows for better separation and resolution of protein resonances.
Dynamic Range of the Receiver Challenged by intense solvent and buffer peaksOptimized for protein signalsReducing the intensity of the buffer signals prevents saturation of the receiver and allows for better detection of the much weaker protein signals.

Experimental Protocols

Protocol 1: Preparation of a Standard Protein NMR Sample using this compound Buffer

This protocol outlines the steps for preparing a protein sample for NMR analysis in a this compound buffer.

Materials:

  • Lyophilized protein of interest (isotopically labeled, e.g., ¹⁵N or ¹³C/¹⁵N, if required for specific experiments)

  • This compound (tris(hydroxymethyl-d11)aminomethane)

  • Deuterium oxide (D₂O, 99.9%)

  • Hydrochloric acid (HCl) or Deuterium Chloride (DCl) in D₂O for pH adjustment

  • Sodium chloride (NaCl) or other salts as required for protein stability and solubility

  • Standard laboratory glassware and equipment (volumetric flasks, pipettes, pH meter, etc.)

  • NMR tubes (high-precision)

Procedure:

  • Prepare a 1 M this compound stock solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in D₂O to the final desired volume in a volumetric flask. For example, to make 10 mL of a 1 M solution, dissolve the appropriate amount of this compound in D₂O to a final volume of 10 mL.

  • Prepare the final NMR buffer:

    • In a volumetric flask, combine the appropriate volumes of the 1 M this compound stock solution, D₂O, and any other required stock solutions (e.g., NaCl) to achieve the desired final concentrations. A typical buffer might be 50 mM this compound, 150 mM NaCl.

    • Adjust the pH of the buffer to the desired value (typically between 7.0 and 8.5 for TRIS buffers) using a dilute solution of HCl or DCl. Note that the pH reading from a standard pH meter in D₂O (pD) is related to the actual pD by the equation: pD = pH_reading + 0.4.

    • Bring the buffer to the final volume with D₂O.

  • Prepare the protein sample:

    • Dissolve the lyophilized protein in the prepared this compound NMR buffer to the desired final concentration. Protein concentrations for NMR typically range from 0.1 mM to 1 mM.

    • Gently mix to ensure the protein is fully dissolved. Avoid vigorous vortexing to prevent protein denaturation.

    • Transfer the final protein solution into a high-precision NMR tube. The standard sample volume for a 5 mm NMR tube is typically 500-600 µL.

Protocol 2: Acquisition of a 2D ¹H-¹⁵N HSQC Spectrum

This protocol provides a general outline for acquiring a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, a standard experiment for assessing the quality of a protein sample and for resonance assignment.

Prerequisites:

  • A properly prepared ¹⁵N-labeled protein sample in this compound buffer.

  • An NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity.

Procedure:

  • Sample Insertion and Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal from the D₂O in the buffer.

    • Tune and match the probe for the ¹H and ¹⁵N frequencies.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Setting up the 2D ¹H-¹⁵N HSQC Experiment:

    • Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with water suppression (e.g., using WATERGATE or presaturation).

    • Set the spectral widths for the ¹H and ¹⁵N dimensions. Typical values are ~16 ppm for ¹H and ~35 ppm for ¹⁵N, centered around the amide proton and nitrogen chemical shift regions, respectively.

    • Set the number of complex points in both the direct (¹H) and indirect (¹⁵N) dimensions.

    • Set the number of scans per increment, which will depend on the protein concentration and desired signal-to-noise ratio.

    • Set the inter-scan delay (recycle delay).

  • Data Acquisition:

    • Start the acquisition. The experiment time will depend on the number of increments in the indirect dimension and the number of scans.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine bell) to the free induction decays (FIDs) in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum in both dimensions.

    • Perform baseline correction.

Visualizations

Experimental Workflow for Protein Structure Determination using this compound

The following diagram illustrates the general workflow for determining the three-dimensional structure of a protein using NMR spectroscopy, highlighting the role of the this compound buffer.

Protein_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Protein Protein Expression & Purification (with isotopic labeling, e.g., 15N, 13C) Buffer_Prep This compound Buffer Preparation (50 mM this compound, 150 mM NaCl, D2O, pH adjustment) Sample_Prep Protein Solubilization in this compound Buffer Buffer_Prep->Sample_Prep Dissolve Protein Spectrometer_Setup Spectrometer Setup (Lock, Tune, Shim) Sample_Prep->Spectrometer_Setup HSQC 2D 1H-15N HSQC (Sample quality check & fingerprint) Spectrometer_Setup->HSQC Triple_Resonance 3D Triple Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB) for backbone assignment HSQC->Triple_Resonance If sample quality is good NOESY 3D NOESY Experiments (for distance restraints) Triple_Resonance->NOESY Processing NMR Data Processing (FT, Phasing, Baseline Correction) NOESY->Processing Assignment Resonance Assignment Processing->Assignment Restraints NOE & Dihedral Angle Restraint Generation Assignment->Restraints Structure_Calc Structure Calculation & Refinement Restraints->Structure_Calc Validation Structure Validation Structure_Calc->Validation Final_Structure Final_Structure Validation->Final_Structure Final Protein Structure Ensemble

Caption: Workflow for protein structure determination by NMR using a this compound buffer.

Logical Relationship: Rationale for using this compound

This diagram illustrates the logical flow of why this compound is advantageous in protein NMR.

TRIS_d11_Rationale Goal High-Quality Protein NMR Spectrum Problem Interference from Protonated Buffer Signals Goal->Problem Solution Use of Deuterated Buffer Problem->Solution TRIS_d11 This compound Solution->TRIS_d11 Benefit1 Reduced Buffer ¹H Signals TRIS_d11->Benefit1 Benefit2 Improved Signal-to-Noise Ratio TRIS_d11->Benefit2 Benefit3 Enhanced Spectral Resolution TRIS_d11->Benefit3 Outcome Accurate Protein Structure Determination Benefit1->Outcome Benefit2->Outcome Benefit3->Outcome

Caption: Rationale for using this compound in protein NMR.

Conclusion

The use of this compound is a simple yet highly effective strategy to significantly improve the quality of NMR data for proteins. By eliminating interfering proton signals from the buffer, researchers can obtain cleaner spectra with higher signal-to-noise and resolution. This, in turn, facilitates more accurate and efficient resonance assignment, structure calculation, and analysis of protein dynamics. The protocols and workflows presented here provide a practical guide for the successful application of this compound in protein structure determination by NMR, a critical tool in modern drug discovery and development.

References

Application Notes and Protocols for Analytical Method Development Using TRIS-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)aminomethane (TRIS), also known as tromethamine, is a biologically compatible buffer extensively used in the formulation of pharmaceuticals, including vaccines and other parenteral products.[1] Accurate quantification of TRIS is crucial for quality control and regulatory compliance. However, TRIS is a hydrophilic, non-chromophoric compound, making its analysis by traditional reversed-phase liquid chromatography with UV detection challenging.[1][2]

The use of a stable isotope-labeled internal standard, such as TRIS-d11, in conjunction with mass spectrometry or other sensitive detection methods, provides a robust and reliable approach for the quantitative analysis of TRIS. This compound, the deuterated analog of TRIS, is chemically identical to the analyte and exhibits similar behavior during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[3] This document provides detailed application notes and protocols for the development of analytical methods for TRIS quantification using this compound as an internal standard.

Physicochemical Properties of TRIS and this compound

A summary of the key physicochemical properties of TRIS and its deuterated internal standard, this compound, is presented below.

PropertyTRISThis compound
Synonyms Tromethamine, 2-Amino-2-(hydroxymethyl)-1,3-propanediolTris(hydroxymethyl-d2)-d-aminomethane, this compound
Molecular Formula C4H11NO3C4D11NO3
Molecular Weight 121.14 g/mol ~132.20 g/mol
CAS Number 77-86-1202656-13-1
Isotopic Purity Not Applicable≥98 atom % D

Analytical Methodologies

Two primary analytical techniques are detailed below for the accurate quantification of TRIS in pharmaceutical formulations and biological matrices using this compound as an internal standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography (IC) with conductivity detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high selectivity and sensitivity, making it ideal for complex matrices. A derivatization step is typically required to enhance the retention of the hydrophilic TRIS molecule on a reversed-phase column and to improve its ionization efficiency.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Pharmaceutical Formulation) Spike Spike with this compound Internal Standard Sample->Spike Derivatization Derivatization with Isobutyl Chloroformate Spike->Derivatization Dilution Dilution of Reaction Mixture Derivatization->Dilution Injection Inject into LC-MS/MS System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Analyte/IS Ratio Detection->Quantification Reporting Reporting of TRIS Concentration Quantification->Reporting

Caption: Workflow for TRIS quantification by LC-MS/MS.

Detailed Protocol:

a. Materials and Reagents:

  • TRIS reference standard

  • This compound internal standard[3]

  • Isobutyl chloroformate (derivatizing agent)[1]

  • Pyridine

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

b. Standard and Sample Preparation:

  • Preparation of Stock Solutions: Prepare individual stock solutions of TRIS and this compound in water at a concentration of 1 mg/mL.

  • Preparation of Working Standard Solutions: Serially dilute the TRIS stock solution with water to prepare working standards for the calibration curve.

  • Preparation of Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration in water.

  • Sample Preparation:

    • For liquid formulations, an appropriate volume of the sample is taken.

    • Add a fixed volume of the this compound internal standard working solution to all standards, quality control (QC) samples, and unknown samples.[4]

c. Derivatization Procedure: [1]

  • To 100 µL of the sample (or standard/QC), add 100 µL of a 5% pyridine in acetonitrile solution.

  • Add 10 µL of isobutyl chloroformate.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 5 minutes.

  • Add 800 µL of methanol to stop the reaction and precipitate any proteins if present.

  • Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.

d. LC-MS/MS Instrumentation and Parameters:

ParameterTypical Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to separate the derivatized TRIS from other matrix components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for derivatized TRIS and this compound

e. Method Validation Data Summary:

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for TRIS quantification.[1]

Validation ParameterTypical Performance
Linearity (R²) >0.999
Concentration Range 1.2 - 4.8 mg/mL
Accuracy (% Recovery) 92% - 105%
Precision (%CV) < 12% for repeatability, < 6% for intermediate precision
Ion Chromatography (IC) Method

Ion chromatography with suppressed conductivity detection is a direct method for the quantification of TRIS and other cations, without the need for derivatization.

Experimental Workflow for IC Analysis

cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample Sample Dilution Dilute with Eluent Sample->Dilution Injection Inject into IC System Dilution->Injection Separation Cation Exchange Separation Injection->Separation Detection Suppressed Conductivity Detection Separation->Detection Quantification Quantification via External Standard Calibration Detection->Quantification Reporting Reporting of TRIS Purity/Concentration Quantification->Reporting

Caption: Workflow for TRIS quantification by Ion Chromatography.

Detailed Protocol:

a. Materials and Reagents:

  • TRIS reference standard

  • Methanesulfonic acid (MSA) for eluent preparation[5]

  • Water (deionized, >18 MΩ·cm)

b. Standard and Sample Preparation:

  • Eluent Preparation: Prepare a methanesulfonic acid eluent (e.g., 15 mmol/L MSA).[5]

  • Standard Preparation: Dissolve TRIS powder in the eluent to prepare a stock solution. Further dilute with the eluent to create calibration standards.[5]

  • Sample Preparation: Dissolve or dilute the sample in the eluent to the desired concentration.[5]

c. Ion Chromatography Instrumentation and Parameters:

ParameterTypical Setting
IC System Ion Chromatograph with a conductivity detector
Column Cation exchange column (e.g., Metrosep C Supp 2 - 250/4.0)[5]
Eluent 15 mmol/L Methanesulfonic acid
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled
Injection Volume 5 - 40 µL (using a technique like MiPT)[5]
Detection Suppressed conductivity

d. Method Performance Data Summary:

The following table summarizes typical performance characteristics of an IC method for TRIS quantification.[5]

Performance ParameterTypical Result
Concentration Range 5 - 200 mg/L
Recovery 99% - 103%
Relative Standard Deviation (%RSD) < 3%

Concluding Remarks

The use of this compound as an internal standard is a cornerstone for the development of accurate, precise, and robust analytical methods for the quantification of TRIS. For complex matrices and low concentration levels, the LC-MS/MS method with derivatization is highly recommended due to its superior sensitivity and selectivity. For the analysis of TRIS as a bulk substance or in simpler formulations where purity is the primary concern, the Ion Chromatography method offers a straightforward and reliable alternative without the need for derivatization. The detailed protocols and performance data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating analytical methods for TRIS in various applications.

References

Application Note: A General Protocol for Utilizing Non-Endogenous Stable Isotope-Labeled Internal Standards in Metabolite Quantification, Featuring TRIS-d11

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate and precise quantification of metabolites in complex biological matrices is fundamental to metabolomics, clinical diagnostics, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technology for these analyses, offering high sensitivity and selectivity. However, its accuracy is susceptible to variations in sample preparation, matrix effects, and instrument performance.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard strategy to correct for this variability.[1][2] This document provides a comprehensive guide and a general protocol for the validation and application of a non-endogenous SIL-IS for metabolite quantification, using Tris(hydroxymethyl)aminomethane-d11 (TRIS-d11) as a working example.

Introduction: The Role of Internal Standards in LC-MS

Quantitative bioanalysis by LC-MS relies on the principle that the instrument's response is proportional to the concentration of the analyte of interest. However, this relationship can be disrupted by several factors:

  • Matrix Effects: Co-eluting endogenous components in the sample matrix (e.g., plasma, urine, tissue extract) can enhance or suppress the ionization of the target analyte, leading to inaccurate measurements.[2][3]

  • Sample Preparation Variability: Inconsistent recovery during extraction, evaporation, and reconstitution steps can introduce significant errors.[4][5]

  • Instrumental Variation: Fluctuations in injection volume or mass spectrometer sensitivity over an analytical run can affect reproducibility.[3]

An ideal internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing.[6] The IS should mimic the physicochemical behavior of the analyte as closely as possible.[3] By calculating the peak area ratio of the analyte to the IS, variations are normalized, leading to significantly improved accuracy and precision.[2]

Types of Internal Standards:

  • Stable Isotope-Labeled (SIL) Analogs: These are the preferred choice. A SIL-IS is the analyte molecule where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H/D).[4] They co-elute with the analyte and exhibit nearly identical extraction recovery and ionization response, providing the most effective normalization.[1][3]

  • Structural Analogs: When a SIL-IS is unavailable, a molecule with a similar chemical structure and properties may be used, though it may not perfectly correct for all sources of variability.[7]

This compound as a Non-Endogenous Internal Standard: this compound is the deuterated analog of the common biological buffer, Tris(hydroxymethyl)aminomethane.[8] As a small, polar molecule, it is not endogenous to most biological systems. Its properties make it a potential candidate for use as a non-endogenous (or "universal") IS for classes of polar metabolites in targeted panels where specific SIL analogs for every analyte are not feasible. It can be used to monitor and correct for system suitability and analytical variability during a run.[9]

Principle of Internal Standard Normalization

The core principle of using an internal standard is that any signal fluctuation affecting the analyte will similarly affect the IS. By measuring the ratio of their signals, the variability is canceled out. This allows for the construction of a reliable calibration curve and the accurate determination of the analyte concentration in unknown samples.

cluster_0 Sources of Analytical Variability cluster_1 LC-MS/MS Detection cluster_2 Data Processing Variability Sample Prep Loss Matrix Effects Injection Volume Analyte_Signal Analyte Signal (Inaccurate) Variability->Analyte_Signal affects IS_Signal This compound Signal (Inaccurate) Variability->IS_Signal affects Ratio Calculate Ratio: (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: The principle of internal standard correction for analytical variability.

Experimental Workflow and Protocols

This section outlines a general protocol for quantifying a polar metabolite in human plasma using this compound as an internal standard. This protocol must be optimized and validated for any specific analyte.

A 1. Prepare Solutions - Analyte Stock - this compound IS Stock - Calibration Standards & QCs C 3. Add Internal Standard Add 10 µL of this compound Working Solution to all samples A->C B 2. Sample Preparation - Thaw Plasma Samples - Aliquot 50 µL B->C D 4. Protein Precipitation - Add 200 µL ice-cold Acetonitrile - Vortex & Centrifuge C->D E 5. Supernatant Transfer Transfer supernatant to a new 96-well plate D->E F 6. Evaporation & Reconstitution - Evaporate to dryness (N2) - Reconstitute in 100 µL Mobile Phase E->F G 7. LC-MS/MS Analysis Inject sample onto LC-MS/MS system F->G H 8. Data Processing - Integrate Peaks - Calculate Analyte/IS Ratio - Quantify using Calibration Curve G->H

Caption: General experimental workflow for metabolite quantification.

Materials and Reagents
  • This compound (e.g., Sigma-Aldrich, CIL)[8]

  • Analyte reference standard

  • LC-MS grade water, methanol, acetonitrile

  • Formic acid (or other mobile phase modifier)

  • Control biological matrix (e.g., human plasma)

Protocol for Sample Analysis

Step 1: Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound powder. Dissolve in an appropriate volume of methanol or water to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • This compound Working Solution (e.g., 1 µg/mL): Perform serial dilutions of the stock solution in the reconstitution solvent (e.g., 50:50 acetonitrile:water) to create a working solution. The final concentration should be chosen so that the IS response is robust and falls within the linear range of the detector, typically similar to the mid-point of the analyte's expected concentration.[6]

  • Analyte Stock and Calibration Standards: Prepare a separate stock solution for the target analyte. From this, create a series of calibration standards (typically 8-10 points) by spiking the analyte into the control biological matrix, covering the expected physiological or experimental concentration range.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 10 µL of the this compound working solution to every tube/well.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Mix thoroughly.

Step 3: LC-MS/MS Analysis

  • LC Column: A column suitable for polar metabolites, such as a HILIC or a C18 with an appropriate ion-pairing agent.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Develop a gradient to ensure chromatographic separation of the analyte from interfering matrix components. Since this compound is non-endogenous, its elution time does not need to match the analyte, but it should elute in a region free of significant ion suppression.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Optimize analyte and this compound parameters by direct infusion, determining the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Hypothetical this compound Transition: Q1: 133.2 m/z → Q3: 88.1 m/z (This must be determined experimentally).

Method Validation and Quantitative Data

A full method validation according to regulatory guidelines (e.g., FDA, EMA) is required before use. The following tables present the key validation parameters with hypothetical example data for illustrative purposes.

Table 1: Calibration Curve Performance (Example Data)

Parameter Acceptance Criteria Result (Example)
Concentration Range - 1 - 2500 ng/mL
Regression Model Weighted (1/x²) linear Pass
Correlation (r²) ≥ 0.99 0.998

| Calibrator Accuracy | Within ±15% of nominal | Pass (all within ±8%) |

Table 2: Accuracy and Precision (Example Data)

QC Level Nominal (ng/mL) Mean Measured (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.0 0.95 95.0 11.2
Low QC 3.0 3.15 105.0 8.5
Mid QC 150 145.5 97.0 6.1
High QC 2000 2080 104.0 7.3

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).

Considerations and Potential Pitfalls

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their unlabeled counterparts on reverse-phase columns.[10] This must be evaluated to ensure the IS does not co-elute with an interfering peak.

  • Isotopic Instability: Deuterium atoms on exchangeable sites (like -OH or -NH) can exchange with hydrogen from the solvent, compromising quantification.[10] this compound is labeled on non-exchangeable carbon positions as well as exchangeable positions ((DOCD2)3CND2), making it generally stable, but stability should always be confirmed during validation.[8] C-13 or N-15 labels are generally preferred for their greater stability.[2]

  • Non-Endogenous Nature: Because this compound is not a perfect structural analog for the target metabolite, it may not perfectly mirror the analyte's behavior in terms of extraction recovery or matrix effects. This potential discrepancy must be carefully assessed during method validation by evaluating matrix factor and recovery.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for achieving accurate and reliable metabolite quantification via LC-MS/MS.[2][4] While this compound is not a commonly documented IS for metabolomics, its properties as a non-endogenous, polar, deuterated molecule make it a candidate for assessing system suitability or for use in targeted panels where specific standards are lacking. The general workflow and validation principles outlined in this note provide a robust framework for developing high-quality quantitative methods, ensuring that the data generated is both reproducible and biologically meaningful.

References

Application Notes and Protocols for the Use of TRIS-d11 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH in cell culture media is critical for optimal cell growth, viability, and function.[1] Tris(hydroxymethyl)aminomethane (TRIS) is a commonly used biological buffer with a pKa of approximately 8.1 at 25°C, making it effective in the physiological pH range of 7.0 to 9.0.[1] TRIS-d11 is the deuterated analogue of TRIS, in which the eleven non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic substitution can introduce a deuterium kinetic isotope effect (KIE) in biological systems, where reactions involving the breaking of a carbon-deuterium bond proceed at a slower rate than those involving a carbon-hydrogen bond. This property makes this compound a valuable tool for investigating reaction mechanisms and metabolic pathways.

These application notes provide a comprehensive guide for the use of this compound as a buffering agent in cell culture media, including protocols for its preparation and use, as well as a discussion of its potential effects on cellular processes.

Data Presentation

Table 1: Comparison of Common Biological Buffers
FeatureTRISHEPES
pKa (at 25°C) ~8.17.5
Buffering Range 7.0 - 9.06.8 - 8.2
Toxicity Low at typical concentrations (10-50 mM)Can be toxic at high concentrations
CO₂ Dependence IndependentIndependent
Metal Ion Chelation Can chelate some metal ionsLower potential for metal ion chelation
Temperature Sensitivity pH is temperature-dependentpH is less sensitive to temperature changes
Table 2: Recommended this compound Concentrations for Cell Culture
Cell TypeRecommended Concentration (mM)Observations
Mammalian (e.g., HEK293, HeLa)10 - 25Good buffering capacity with minimal impact on cell viability.
Fibroblasts20 - 50Well-tolerated and provides stable pH control.[2]
Cancer Cell Lines10 - 25Effective for pH maintenance in various cancer cell lines.

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 7.4)

Materials:

  • This compound (Tris(hydroxymethyl-d3)amino-d2-methane) powder

  • Nuclease-free water (or D₂O for NMR applications)

  • Hydrochloric acid (HCl), concentrated

  • pH meter

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weigh out the appropriate amount of this compound powder to prepare a 1 M solution. The molecular weight of this compound is approximately 132.20 g/mol . For 100 mL of a 1 M solution, use 13.22 g of this compound.

  • Dissolve the this compound powder in 80 mL of nuclease-free water.

  • Slowly add concentrated HCl to the solution while stirring to adjust the pH to 7.4. Be cautious as this is an exothermic reaction.

  • Allow the solution to cool to room temperature and re-check the pH. Adjust as necessary.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter.

  • Store the 1 M this compound stock solution at 4°C.

Protocol 2: Preparation of Cell Culture Medium with this compound Buffer

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • 1 M this compound stock solution (pH 7.4)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine (if not already in the basal medium)

Procedure:

  • In a sterile biological safety cabinet, add the desired volume of basal medium to a sterile container.

  • Add the appropriate volume of the 1 M this compound stock solution to achieve the final desired concentration (e.g., for a 20 mM final concentration in 500 mL of medium, add 10 mL of the 1 M stock solution).

  • Add FBS to the desired final concentration (e.g., 10%).

  • Add Penicillin-Streptomycin to the desired final concentration (e.g., 1%).

  • If necessary, add L-glutamine to the desired final concentration.

  • Gently mix the complete medium.

  • The this compound buffered cell culture medium is now ready for use.

Protocol 3: Assessing the Effect of this compound on Cell Viability (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium (with and without this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Replace the medium with fresh complete medium containing different concentrations of this compound (e.g., 0 mM, 10 mM, 25 mM, 50 mM). Include a positive control for toxicity if desired.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (0 mM this compound).

Signaling Pathways and Logical Relationships

The primary effect of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), which can slow down reactions where the cleavage of a C-H bond is the rate-limiting step.[3] In a biological context, this can affect enzyme-catalyzed reactions within signaling pathways. For instance, enzymes like kinases and phosphatases, which play crucial roles in signal transduction, may have their catalytic rates altered if a proton transfer step involving a deuterated position is rate-limiting.

KIE_Signaling cluster_1 Cytoplasm Receptor Receptor Enzyme_A Enzyme A (e.g., Kinase) Receptor->Enzyme_A Activation Product_A Product A (Active Signaling Molecule) Enzyme_A->Product_A Catalysis (Potential KIE site) Substrate_A Substrate A Substrate_A->Enzyme_A Binding Downstream Downstream Signaling Events Product_A->Downstream Ligand Ligand Ligand->Receptor Binding

Caption: Generalized signaling pathway illustrating the potential impact of the Kinetic Isotope Effect (KIE).

The diagram above illustrates a generic signaling cascade. The binding of a ligand to its receptor activates an intracellular enzyme (Enzyme A). This enzyme then converts a substrate (Substrate A) into an active signaling molecule (Product A), which in turn triggers downstream cellular responses. The catalytic step mediated by Enzyme A is highlighted as a potential site for the kinetic isotope effect. If this step involves the breaking of a bond to a hydrogen atom that is replaced by deuterium in a deuterated medium (e.g., from this compound), the reaction rate may be slowed, leading to a dampened or delayed downstream signal.

Experimental Workflow

The following workflow outlines the general steps for incorporating this compound into cell culture experiments and assessing its impact.

Experimental_Workflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis Prep_Tris Prepare 1M this compound Stock Solution (pH 7.4) Prep_Media Prepare Complete Culture Media with varying this compound conc. Prep_Tris->Prep_Media Cell_Culture Culture cells in This compound containing media Prep_Media->Cell_Culture Viability_Assay Perform Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Functional_Assay Perform Functional Assay (e.g., Western Blot, qPCR) Cell_Culture->Functional_Assay Data_Analysis Analyze quantitative data Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Draw conclusions on the effect of this compound Data_Analysis->Conclusion

Caption: General workflow for using this compound in cell culture experiments.

This workflow begins with the preparation of the this compound stock solution and the subsequent formulation of complete cell culture media with the desired concentrations of the deuterated buffer. The experimental phase involves culturing the cells in the prepared media and then performing assays to assess cell viability and specific cellular functions. Finally, the data from these assays are analyzed to determine the impact of this compound on the cultured cells.

Conclusion

This compound can be effectively used as a biological buffer in cell culture to maintain a stable pH. Its primary interest lies in the potential to induce a kinetic isotope effect, offering a unique tool for studying the mechanisms of enzymatic reactions and their roles in cellular signaling and metabolism. When using this compound, it is essential to first validate its use for the specific cell line and experimental conditions by assessing its impact on cell viability and proliferation. The protocols and information provided in these application notes serve as a starting point for researchers to incorporate this valuable isotopic tool into their cell culture-based studies.

References

Application Notes and Protocols for TRIS-d11 Buffer in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIS (tris(hydroxymethyl)aminomethane) is a widely used buffering agent in biochemistry and molecular biology, including protein crystallization.[1] Its deuterated analogue, TRIS-d11, in which the eleven non-labile hydrogen atoms are replaced with deuterium, offers significant advantages in specific applications, particularly in neutron protein crystallography. This document provides detailed application notes and protocols for the effective use of this compound buffer in protein crystallization experiments.

The primary advantage of using this compound and other deuterated components in protein crystallography lies in the field of neutron diffraction. Hydrogen (¹H) has a large incoherent neutron scattering cross-section, which contributes significantly to background noise, obscuring the desired diffraction signal. Deuterium (²H or D), on the other hand, has a much smaller incoherent scattering cross-section and a larger coherent scattering length.[2] This isotopic substitution dramatically improves the signal-to-noise ratio in neutron diffraction experiments, enabling the precise localization of hydrogen/deuterium atoms and water molecules in the protein structure.[2][3] Such information is invaluable for understanding enzyme mechanisms, protein-ligand interactions, and the role of hydration in protein function.

Application Notes

The Solvent Isotope Effect

Replacing protium (¹H) with deuterium (²H) in the crystallization buffer and solvent (D₂O) can influence the crystallization process itself, a phenomenon known as the solvent isotope effect. Studies have shown that crystallization in D₂O can lead to a higher number of crystals and the formation of larger crystals.[4] However, the kinetics of crystallization may be significantly slowed down in a deuterated environment.[4] Researchers should be aware of these potential effects and may need to adjust their crystallization strategies accordingly, for example, by extending incubation times.

Enhanced Protein Stability

Deuterated solvents like D₂O can enhance the thermal stability of proteins.[5][6] This is attributed to the strengthening of the hydrophobic effect in D₂O, which is a poorer solvent for nonpolar amino acids compared to H₂O.[5][6] This increased stability can be advantageous for proteins that are marginally stable under standard crystallization conditions.

Considerations for Neutron Crystallography

For neutron crystallography, the use of fully deuterated protein (perdeuteration) in combination with a deuterated buffer like this compound provides the greatest improvement in data quality, allowing for the use of smaller crystals and shorter data collection times.[3][7] However, even without a perdeuterated protein, using a deuterated buffer and solvent can significantly reduce background scattering and enhance the visibility of exchangeable hydrogen/deuterium atoms on the protein surface and in the solvent.

Quantitative Data

Direct quantitative comparisons of crystallization success rates and crystal quality between this compound and non-deuterated TRIS under identical conditions are not extensively documented in the readily available scientific literature. However, the known effects of deuterated solvents on protein crystallization and stability provide a strong rationale for its use in specific applications.

ParameterEffect of Deuterated Solvent (D₂O)Reference
Crystal Number Can lead to a higher number of crystals.[4]
Crystal Size Can promote the growth of larger crystals.[4]
Crystallization Kinetics Tends to be significantly slower.[4]
Protein Thermal Stability Generally increases protein thermal stability.[5][6]
Neutron Diffraction Signal-to-Noise Significantly improved due to reduced incoherent scattering from hydrogen.[2][3]

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Buffer, pD 8.0

Materials:

  • This compound (tris(hydroxymethyl-d3)aminomethane-d2) powder

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated hydrochloric acid (DCl) solution in D₂O (e.g., 1 M)

  • Deuterated sodium hydroxide (NaOD) solution in D₂O (e.g., 1 M)

  • pD meter or a standard pH meter with a correction factor

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weighing this compound: In a clean, dry beaker, weigh out the appropriate amount of this compound powder to make a 1 M solution. For example, for 100 mL of 1 M solution, weigh out the corresponding mass based on the molecular weight of your this compound source.

  • Dissolving in D₂O: Add approximately 80% of the final volume of D₂O to the beaker. Place a stir bar in the beaker and put it on a stir plate to dissolve the this compound powder completely.

  • pD Adjustment:

    • Calibrate the pD meter according to the manufacturer's instructions, using appropriate pD standards if available.

    • If using a standard pH meter, a correction must be applied to the reading to obtain the pD value. The commonly used relationship is: pD = pH reading + 0.4 .

    • Place the calibrated electrode into the this compound solution.

    • Slowly add small aliquots of DCl solution to lower the pD or NaOD solution to raise the pD. Allow the solution to equilibrate after each addition before taking a reading.

    • Continue adding acid or base until the desired pD of 8.0 is reached (a pH meter reading of approximately 7.6).

  • Final Volume Adjustment: Once the target pD is achieved, carefully transfer the solution to a volumetric flask. Rinse the beaker with a small amount of D₂O and add it to the flask to ensure all the buffer is transferred. Add D₂O to the final volume mark.

  • Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter. Store the 1 M this compound stock solution at 4°C.

Protocol 2: Protein Crystallization using this compound Buffer (Vapor Diffusion Method)

This protocol outlines a general procedure for setting up a sitting drop vapor diffusion crystallization experiment. The specific concentrations of protein, precipitant, and additives, as well as the temperature, should be optimized for each target protein.

Materials:

  • Purified protein of interest in a suitable buffer (ideally a deuterated buffer)

  • 1 M this compound stock buffer (pD 8.0, prepared as in Protocol 1)

  • Deuterated precipitant solutions (e.g., PEG, salts in D₂O)

  • Deuterated additive solutions (if required)

  • Crystallization plates (e.g., 96-well sitting drop plates)

  • Sealing tape or coverslips

  • Pipettes and tips suitable for small volumes

Procedure:

  • Prepare Reservoir Solution: In a microcentrifuge tube, prepare the reservoir solution by mixing the 1 M this compound stock buffer, deuterated precipitant, and any other additives to their final desired concentrations. Ensure the final solvent is D₂O. For example, a final concentration of 100 mM this compound, 20% PEG 4000.

  • Dispense Reservoir Solution: Pipette the prepared reservoir solution into the reservoir of the crystallization plate (typically 50-100 µL).

  • Prepare Protein-Precipitant Drop:

    • In the sitting drop post, pipette a small volume of your protein solution (e.g., 1 µL).

    • Add an equal volume of the reservoir solution to the protein drop (e.g., 1 µL).

    • Gently mix by pipetting up and down a few times, being careful not to introduce air bubbles.

  • Seal the Plate: Carefully seal the crystallization plate with clear sealing tape or a coverslip to create a closed system for vapor diffusion.

  • Incubation: Incubate the plate at a constant temperature. The optimal temperature for crystallization is protein-dependent and may need to be screened.

  • Crystal Monitoring: Regularly inspect the drops under a microscope for the formation of crystals. As noted, crystallization kinetics may be slower in a deuterated environment, so allow for sufficient incubation time.

Diagrams

Experimental_Workflow Experimental Workflow for Protein Crystallization with this compound cluster_prep Preparation cluster_xtal Crystallization cluster_analysis Analysis Protein Purified Protein Setup Set up Vapor Diffusion (Sitting or Hanging Drop) Protein->Setup Buffer This compound Buffer (pD adjusted) Buffer->Setup Precipitant Deuterated Precipitant Precipitant->Setup Incubate Incubate at Constant Temperature Setup->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor Harvest Harvest Crystal Monitor->Harvest Diffraction Neutron Diffraction Data Collection Harvest->Diffraction Structure Structure Determination Diffraction->Structure

Caption: Workflow for protein crystallization using this compound buffer.

Buffer_Preparation This compound Buffer Preparation cluster_steps Procedure Weigh Weigh this compound Dissolve Dissolve in D2O Weigh->Dissolve Adjust Adjust pD with DCl/NaOD (pD = pH_reading + 0.4) Dissolve->Adjust Volume Adjust to Final Volume with D2O Adjust->Volume Filter Filter Sterilize Volume->Filter

Caption: Key steps for preparing this compound buffer.

References

Application Notes and Protocols for High-Purity TRIS-d11 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the procurement and utilization of high-purity deuterated TRIS (TRIS-d11) in research settings. This compound serves as a crucial tool in various analytical techniques, primarily as a deuterated buffer for biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for quantitative analysis by Mass Spectrometry (MS).

Product Specifications and Supplier Information

High-purity this compound is available from several reputable suppliers. The selection of a supplier may depend on factors such as required purity, available formats (powder or solution), and institutional procurement agreements. Below is a summary of typical product specifications.

Parameter Typical Specification Suppliers (Examples)
Chemical Name Tris(hydroxymethyl-d3)amino-d2-methaneCambridge Isotope Laboratories, Inc.
Synonyms 2-Amino-2-(hydroxymethyl)-1,3-propanediol-d11, TRIS (D11, 98%)Sigma-Aldrich (Merck)
Molecular Formula (DOCD₂)₃CND₂MedchemExpress
Molecular Weight ~132.20 g/mol
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%
Format Crystalline solid or 1 M solution in D₂O
Storage Room temperature, away from light and moisture.[1]

Application: this compound as an Internal Standard in Quantitative LC-MS

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry due to their similar physicochemical properties to the analyte of interest, allowing for accurate correction of matrix effects and variations in sample processing.[2] this compound can be employed as an internal standard for the quantification of polar analytes in complex biological matrices.

Experimental Workflow: Quantitative Analysis using this compound Internal Standard

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Cell Lysate) spike Spike with known concentration of this compound sample->spike Add IS extract Analyte Extraction (e.g., Protein Precipitation) spike->extract dry Dry Down extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute inject Inject sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM/SRM) separate->detect integrate Peak Integration (Analyte and this compound) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Analyte using Calibration Curve ratio->quantify

Workflow for quantitative analysis using this compound as an internal standard.
Protocol 1: Sample Preparation from Plasma for LC-MS Analysis

This protocol describes the preparation of plasma samples for the quantification of a polar analyte using this compound as an internal standard.

Materials:

  • Plasma samples

  • High-purity this compound

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Prepare this compound Internal Standard (IS) Stock Solution:

    • Accurately weigh a known amount of this compound powder and dissolve it in methanol to create a stock solution of a specific concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a working IS solution at a concentration appropriate for your assay (e.g., 10 µg/mL).

  • Sample Spiking:

    • In a microcentrifuge tube, add a small volume of the plasma sample (e.g., 50 µL).

    • To each plasma sample, add a precise volume of the this compound working IS solution (e.g., 10 µL).

  • Protein Precipitation:

    • Add a volume of ice-cold acetonitrile (e.g., 200 µL) to each tube to precipitate the plasma proteins.

    • Vortex the tubes vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the protein pellet.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of LC-MS compatible solvent (e.g., 100 µL of 50:50 methanol:water).

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Application: this compound as a Deuterated Buffer in Biomolecular NMR

In biomolecular NMR, the signals from the solvent and buffer components can often obscure the signals from the molecule of interest, especially at low concentrations. Using a deuterated buffer like this compound minimizes the proton signals from the buffer, leading to cleaner spectra and improved data quality.[3][4]

Logical Relationship: Rationale for Using Deuterated Buffers in NMR

The following diagram illustrates the reasoning behind the use of deuterated buffers in NMR spectroscopy.

G A Protonated buffer (e.g., TRIS) B High concentration of buffer protons A->B C Overlapping and intense buffer signals in 1H NMR spectrum B->C D Obscures signals from the biomolecule of interest C->D E Deuterated buffer (e.g., this compound) F Replacement of protons with deuterium E->F G Reduced proton signals from the buffer F->G H Clearer visualization of biomolecule signals G->H

Rationale for using deuterated buffers in NMR spectroscopy.
Protocol 2: Preparation of a Standard this compound NMR Buffer

This protocol outlines the preparation of a standard NMR buffer using this compound, suitable for protein NMR studies.[5]

Materials:

  • This compound powder

  • Sodium chloride (NaCl)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Ultrapure water (H₂O)

  • Hydrochloric acid (HCl) solution (for pH adjustment)

  • Volumetric flask

  • pH meter or pH paper

Procedure:

  • Weighing Components:

    • For a 10 mL final volume of 50 mM this compound, 50 mM NaCl, 10% D₂O buffer, weigh out the following:

      • This compound: 0.0661 g (based on a molecular weight of 132.2 g/mol )

      • NaCl: 0.0292 g (for a final concentration of 50 mM)

  • Dissolving in D₂O:

    • Dissolve the weighed this compound and NaCl in 1 mL of D₂O in a 10 mL volumetric flask.

  • Adding H₂O:

    • Add approximately 8 mL of ultrapure H₂O to the flask.

  • pH Adjustment:

    • Adjust the pH to the desired value (e.g., 7.4) using a dilute HCl solution. Monitor the pH carefully with a calibrated pH meter.

  • Final Volume Adjustment:

    • Bring the final volume to 10 mL with ultrapure H₂O.

    • Verify the final pH.

  • Storage:

    • Store the buffer at 4°C. For long-term storage, sterile filtration is recommended.

Application: TRIS Buffer in a Representative Signaling Pathway Context

TRIS buffer is widely used in enzyme kinetics and protein-ligand binding assays due to its buffering capacity in the physiological pH range.[6] The following diagram illustrates a generic enzyme-catalyzed reaction, representing a fundamental step in many signaling pathways, where maintaining a stable pH with a buffer like TRIS is critical.

Signaling Pathway: Enzyme-Catalyzed Reaction

G cluster_0 Enzyme Kinetics in TRIS Buffer Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Substrate Substrate->ES_Complex Product Product ES_Complex->Product Product->Enzyme Enzyme Regeneration

References

Troubleshooting & Optimization

Technical Support Center: Correcting for Isotopic Enrichment in TRIS-d11 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the correction for isotopic enrichment when using deuterated TRIS (TRIS-d11) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of the common biological buffer, Tris(hydroxymethyl)aminomethane.[1][2][3][4][5] In this compound, eleven of the hydrogen atoms have been replaced with deuterium. It is frequently used in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to minimize solvent interference in the proton NMR spectrum.[6] It can also be utilized in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to probe protein conformation and dynamics.[7][8][9]

Q2: What is isotopic enrichment and why is correction necessary?

Isotopic enrichment refers to the percentage of a specific isotope at a particular position in a molecule.[10] Commercially available deuterated compounds like this compound are never 100% pure; they contain a small percentage of the non-deuterated (protio) form.[11][12] Correction for this isotopic impurity, as well as for the natural abundance of other isotopes (like ¹³C), is crucial for accurate quantitative analysis in sensitive techniques like mass spectrometry.[11][13] Failure to correct for isotopic enrichment can lead to inaccurate quantification of analytes and misinterpretation of experimental results.[11][14]

Q3: What are the primary sources of error when correcting for isotopic enrichment?

The main sources of error include:

  • Natural Isotopic Abundance: Elements like carbon, nitrogen, and oxygen have naturally occurring heavy isotopes that can interfere with the signals of interest.[11][13][15]

  • Tracer Impurity: The deuterated this compound is not 100% isotopically pure and contains residual protio forms.[11][12]

  • Back-Exchange: In HDX-MS experiments, deuterium atoms on the protein can exchange back to protons during the experimental workflow, leading to an underestimation of deuterium incorporation.[8]

  • Incorrect Molecular Formula: Using an incorrect elemental formula for the analyte in correction software will result in inaccurate calculations.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Corrected data shows negative or nonsensical abundance values. Incorrect molecular formula entered into the correction software.Double-check the elemental formula of your analyte, including any derivatization agents.[11]
Poor quality raw data with high background noise.Re-evaluate the quality of your raw mass spectra. Improve signal-to-noise if possible.[11]
Isotopic enrichment in the sample appears lower than expected. Tracer (this compound) impurity was not accounted for.Ensure the isotopic purity of your this compound is entered into the correction software.[11][12]
Back-exchange of deuterium for protons during sample handling (HDX-MS).Minimize the time between quenching the exchange reaction and mass analysis. Optimize the quench conditions (low pH and temperature).[7][8]
Difficulty in identifying peptide signals in HDX-MS. Increased complexity of the mass spectrum due to deuteration-induced mass shifts.Utilize automated HDX data analysis software to manage and interpret the complex spectra.[7]
Inaccurate quantification in stable isotope labeling experiments. Failure to correct for the natural isotopic abundance of all elements in the analyte.Use appropriate correction software that accounts for the natural abundance of all relevant isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[13]
Natural Isotopic Abundance of Common Elements in Biological Buffers
Element Isotope Natural Abundance (%)
Hydrogen¹H99.9885
²H (Deuterium)0.0115
Carbon¹²C98.93
¹³C1.07
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Source: Table of Isotopic Masses and Natural Abundances[16][17]

Experimental Protocols & Methodologies

General Workflow for Isotopic Enrichment Correction in Mass Spectrometry

A general workflow for correcting for isotopic enrichment in a stable isotope labeling experiment using mass spectrometry is outlined below. This process is often performed using specialized software such as IsoCorrectoR or IsoCor.[12][18][19]

Isotopic Enrichment Correction Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Analysis cluster_3 Inputs for Correction raw_data Acquire Raw Mass Spectra peak_picking Peak Picking & Integration raw_data->peak_picking correction Isotopic Correction peak_picking->correction analysis Quantitative Analysis correction->analysis formula Elemental Formula formula->correction purity Tracer Purity (e.g., this compound) purity->correction

Caption: Workflow for isotopic enrichment correction.

Methodology:

  • Acquire Raw Data: Obtain high-resolution mass spectra of your samples.

  • Peak Picking and Integration: Identify and integrate the intensity of all isotopologue peaks for your analyte of interest.

  • Input Parameters for Correction Software:

    • Provide the measured intensities of the isotopologues.

    • Enter the precise elemental formula of the analyte.

    • Specify the isotopic purity of the tracer (e.g., the stated enrichment of this compound).

  • Run Correction Algorithm: The software will use this information to deconvolute the contributions from natural isotopic abundance and tracer impurity, providing the true isotopic enrichment from your experiment.[11][12]

Logical Diagram for Troubleshooting Inaccurate Results

Troubleshooting Inaccurate Isotopic Enrichment Results cluster_0 Data Quality Check cluster_1 Correction Parameter Verification cluster_2 Experimental Protocol Review cluster_3 Resolution start Inaccurate Results check_raw Review Raw Spectra (S/N, Resolution) start->check_raw check_formula Confirm Elemental Formula start->check_formula check_back_exchange Assess Potential for Back-Exchange (HDX-MS) start->check_back_exchange check_integration Verify Peak Integration check_raw->check_integration reacquire_data Re-acquire Data check_integration->reacquire_data If Poor check_purity Verify Tracer Isotopic Purity check_formula->check_purity rerun_correction Re-run Correction check_purity->rerun_correction If Incorrect check_storage Evaluate Standard Storage Conditions check_back_exchange->check_storage modify_protocol Modify Experimental Protocol check_storage->modify_protocol If Inadequate rerun_correction->start reacquire_data->start modify_protocol->start

Caption: Troubleshooting logic for inaccurate isotopic enrichment.

References

Technical Support Center: TRIS-d11 Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with TRIS-d11 solubility in organic solvents.

Disclaimer: Specific solubility data for this compound in organic solvents is limited. The information provided is largely based on the known solubility characteristics of its non-deuterated counterpart, TRIS base, as their chemical properties are very similar. Deuteration is not expected to significantly alter the fundamental solubility behavior.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, or Tris(hydroxymethyl-d3)amino-d2-methane, is a deuterated form of TRIS base.[1][2] In this compound, eleven hydrogen atoms have been replaced with deuterium atoms.[2] This isotopic labeling makes it a valuable tool in analytical and biochemical studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where it helps to minimize proton background signals and can be used as an internal standard.[2]

Q2: What is the general solubility of TRIS and this compound in organic solvents?

TRIS base is highly soluble in water and some polar organic solvents but shows limited solubility in many non-polar organic solvents.[3][4] While specific quantitative data for this compound is scarce, its solubility is expected to be similar to TRIS base. For instance, TRIS base is soluble in ethylene glycol and methanol but has low solubility in solvents like acetone, ethyl acetate, and chloroform.[3] The solubility of TRIS decreases in ethanol-water mixtures as the proportion of ethanol increases.[5]

Q3: What factors can influence the solubility of this compound in organic solvents?

Several factors can affect the solubility of TRIS compounds:

  • Temperature: Generally, the solubility of TRIS in aqueous solutions increases with temperature.[6] While this trend is likely to be similar in organic solvents, it should be empirically determined.

  • pH: The pH of the solution can impact the ionization state of TRIS and thus its solubility.[6]

  • Presence of Other Solutes: High concentrations of salts or other organic molecules can compete for solvent molecules and may reduce the solubility of TRIS.[6]

  • Solvent Polarity: TRIS is a polar molecule and will be more soluble in polar solvents. Its solubility is expected to decrease as the polarity of the organic solvent decreases.[4][5]

Q4: Why is my this compound precipitating out of solution, especially during chromatography?

Precipitation of TRIS buffers in the presence of high concentrations of organic solvents is a common issue, particularly in applications like High-Performance Liquid Chromatography (HPLC).[7][8] This often occurs during gradient elution when the percentage of the organic mobile phase increases, reducing the solubility of the TRIS buffer salts.[7] For example, phosphate buffers, which are also used in HPLC, tend to precipitate when the methanol concentration reaches 80% or the acetonitrile concentration reaches 70%.[7]

Troubleshooting Guide

Issue: Precipitation of this compound in an Organic Solvent Mixture

Symptoms:

  • Visible cloudiness or solid particles in the solution.

  • Increased backpressure in HPLC systems.[9]

  • Inconsistent retention times in chromatography.[7]

Possible Causes and Solutions:

CauseRecommended Solution
High Concentration of Organic Solvent Decrease the percentage of the organic solvent in the mixture if your experimental conditions allow.[7]
Select an organic solvent in which TRIS has better solubility. Methanol is often a better choice than acetonitrile for buffer solubility.[8]
Low Temperature Try modestly increasing the temperature of the solution, ensuring it does not negatively impact your sample or experiment.[6]
Buffer Concentration is Too High Reduce the concentration of the this compound buffer in your working solution.[7]
pH is Not Optimal for Solubility Adjust the pH of the aqueous component of your solvent mixture before adding the organic solvent. The optimal pH for TRIS buffering is between 7.0 and 9.2.[10]

Quantitative Solubility Data for TRIS Base

The following table summarizes the solubility of non-deuterated TRIS base in water and various organic solvents. This data can serve as a useful reference for this compound.

SolventSolubility (mg/mL)
Water550[3]
Ethylene Glycol79.1[3][11]
Methanol26[3][11]
95% Ethanol22.0[3][11]
Anhydrous Ethanol14.6[3]
Dimethylformamide (DMF)14[3]
Acetone2[3]
Ethyl Acetate0.5[3]
Olive Oil0.4[3]
Chloroform0.05[3]

Experimental Protocols

Protocol 1: Determining this compound Solubility in a Novel Organic Solvent System

This protocol outlines a method to empirically determine the approximate solubility of this compound in a specific aqueous/organic solvent mixture.

Materials:

  • This compound

  • Aqueous buffer component (e.g., ultrapure water)

  • Organic solvent of interest

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or other suitable analytical instrument

Procedure:

  • Prepare a series of test solutions with varying ratios of the aqueous and organic solvent (e.g., 90:10, 80:20, 70:30 aqueous:organic).

  • To a known volume of each solvent mixture, add small, pre-weighed increments of this compound.

  • After each addition, vortex the solution vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect for any undissolved particles.

  • Continue adding this compound until saturation is reached (i.e., solid particles remain after thorough mixing).

  • Centrifuge the saturated solution to pellet the excess solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy if this compound has a chromophore, or by evaporating the solvent and weighing the residue).

Caption: Workflow for determining this compound solubility.

Logical Troubleshooting Flowchart

If you are experiencing precipitation in your experiment, follow this logical flow to diagnose and resolve the issue.

troubleshooting_flowchart start Precipitation Observed is_hplc Is this an HPLC experiment? start->is_hplc check_gradient Is precipitation occurring during a high organic gradient? is_hplc->check_gradient Yes check_concentration Is the this compound concentration high? is_hplc->check_concentration No reduce_gradient Action: Reduce the maximum organic solvent percentage. check_gradient->reduce_gradient Yes check_gradient->check_concentration No end Issue Resolved reduce_gradient->end lower_concentration Action: Lower the this compound concentration. check_concentration->lower_concentration Yes check_solvent What is the primary organic solvent? check_concentration->check_solvent No lower_concentration->end is_acetonitrile Acetonitrile check_solvent->is_acetonitrile is_methanol Methanol check_solvent->is_methanol other Other check_solvent->other consider_methanol Action: Consider switching to Methanol if compatible. is_acetonitrile->consider_methanol check_temp Is the experiment run at a low temperature? is_methanol->check_temp test_solubility Action: Empirically test solubility (Protocol 1). other->test_solubility consider_methanol->end test_solubility->end increase_temp Action: Cautiously increase the temperature. check_temp->increase_temp Yes check_temp->end No increase_temp->end

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Optimizing TRIS-d11 Concentration as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of TRIS-d11 for use as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

This compound, as a stable isotope-labeled (SIL) internal standard, is considered the gold standard in quantitative mass spectrometry.[1][2] Its fundamental role is to compensate for variability during the analytical process.[1][3] Because this compound is chemically almost identical to its unlabeled counterpart (TRIS), it experiences similar effects during sample preparation, chromatography, and ionization.[1][2] By adding a known and constant amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric measurement corrects for variations, leading to significantly improved accuracy and precision.[1][3]

Q2: What are the potential issues with using an inappropriate concentration of this compound?

Selecting a suboptimal concentration of this compound can lead to several analytical problems:

  • Too Low Concentration: May result in a poor signal-to-noise ratio for the internal standard, leading to imprecise measurements.

  • Too High Concentration: Can cause ion source saturation, which may lead to a non-linear response for the analyte, particularly at higher concentrations. It can also introduce "crosstalk," where the natural isotopes of the high-concentration internal standard interfere with the analyte's signal.

  • Disproportionate Analyte/IS Ratio: A large disparity between the analyte and internal standard signals can decrease the precision of the measurement.

Q3: Is there a general "rule of thumb" for a starting concentration for this compound?

While the optimal concentration is method-specific, a common starting point is to use a this compound concentration that produces a signal intensity in the mid-range of the calibration curve for the analyte. Some general guidelines include:

  • Aiming for an internal standard signal that is approximately 50% of the signal of the highest calibration standard.

  • Targeting a concentration in the lower third of the working standard curve to ensure a reliable response without interfering with the analyte's ionization.

It is crucial to experimentally verify the optimal concentration for your specific application.

Q4: Can this compound be used as an internal standard for analytes other than TRIS?

Ideally, a stable isotope-labeled internal standard is used for its corresponding unlabeled analyte. However, in some cases, a SIL-IS may be used as an internal standard for other structurally similar analytes if a dedicated SIL-IS is not available. This is a less ideal scenario, and thorough validation is required to ensure that it adequately compensates for matrix effects and other sources of variability for the target analyte. For this compound, its use would be most appropriate for small, polar molecules that exhibit similar chromatographic and ionization behavior.

Troubleshooting Guide: Concentration-Related Issues

This guide addresses common problems that may arise due to a suboptimal this compound concentration.

Problem Potential Cause Recommended Solution
Poor linearity of the calibration curve (especially at high concentrations) The this compound concentration may be too high, causing detector saturation or ion suppression that disproportionately affects the analyte at higher concentrations.Perform an internal standard concentration optimization experiment (see protocol below). A general recommendation is to start by reducing the this compound concentration.
High variability (%CV) in the internal standard peak area across a run This could be due to inconsistent addition of the internal standard, instability of the internal standard in the sample matrix, or significant and variable matrix effects. While not directly a concentration issue, an inappropriate concentration can exacerbate the perceived variability.Ensure consistent and accurate pipetting of the this compound solution. Investigate the stability of this compound in your matrix under the storage and analytical conditions. A higher, more robust IS concentration might overcome minor inconsistencies, but this should be balanced against the risk of saturation.
Inaccurate quantification of quality control (QC) samples An inappropriate this compound concentration may not adequately compensate for matrix effects, especially if there is a slight chromatographic shift between TRIS and this compound.Re-evaluate the this compound concentration using the optimization protocol. Ensure that the chosen concentration provides a stable analyte-to-internal standard ratio across different matrix lots.
Low signal or poor peak shape for this compound The concentration is likely too low, approaching the limit of detection for your instrument.Increase the concentration of the this compound spiking solution. Ensure the signal is well above the noise level to allow for accurate and reproducible peak integration.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

Objective: To experimentally determine the optimal concentration of this compound that provides a stable and reliable signal across the entire calibration range of the analyte without causing detector saturation or other interferences.

Methodology:

  • Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards of the unlabeled analyte (e.g., TRIS) covering the expected analytical range in your sample matrix.

  • Prepare a Range of this compound Spiking Solutions: Prepare 3 to 5 different working solutions of this compound at varying concentrations. A good starting point is to aim for concentrations that would result in on-instrument concentrations in the low, middle, and high range of your analyte's expected concentrations.

  • Spike and Analyze: For each of the this compound concentrations, prepare and analyze a full set of the analyte calibration standards. This means you will generate multiple calibration curves, one for each this compound concentration tested.

  • Data Evaluation: For each calibration curve, assess the following parameters:

    • Linearity (R²): The coefficient of determination (R²) should be as close to 1.0 as possible.

    • Internal Standard Signal Stability: The peak area of this compound should be consistent across all concentrations of the analyte for a given spiking level.

    • Accuracy and Precision: If possible, include QC samples at low, medium, and high concentrations to assess the accuracy and precision at each this compound level.

Selection Criteria: Choose the this compound concentration that results in the calibration curve with the best linearity (R² ≥ 0.99) and a stable internal standard signal across the entire analytical range.

Data Presentation: Example of Experimental Design for Optimization
Experiment Set This compound Working Solution Concentration Analyte Calibration Standard Concentrations Analysis
1Low (e.g., 10 ng/mL)C1, C2, C3, C4, C5, C6, C7Generate calibration curve 1
2Medium (e.g., 50 ng/mL)C1, C2, C3, C4, C5, C6, C7Generate calibration curve 2
3High (e.g., 250 ng/mL)C1, C2, C3, C4, C5, C6, C7Generate calibration curve 3

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_analyte Prepare Analyte Calibration Standards spike Spike each IS concentration into a full set of analyte standards prep_analyte->spike prep_is Prepare Multiple This compound Concentrations (Low, Med, High) prep_is->spike analyze LC-MS/MS Analysis spike->analyze eval Evaluate: - Linearity (R²) - IS Signal Stability - Accuracy & Precision analyze->eval select Select Optimal Concentration eval->select

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_workflow cluster_high_conc High Concentration Issues cluster_low_conc Low Concentration Issues cluster_variability Variability Issues start Poor Linearity in Calibration Curve? check_saturation Check for Detector Saturation or Ion Suppression start->check_saturation Yes check_signal Poor IS Signal-to-Noise? start->check_signal No reduce_is Reduce this compound Concentration check_saturation->reduce_is re_evaluate Re-run Optimization Experiment reduce_is->re_evaluate solution Optimal Concentration Achieved re_evaluate->solution increase_is Increase this compound Concentration check_signal->increase_is Yes check_cv High %CV in IS Area? check_signal->check_cv No increase_is->re_evaluate check_pipetting Verify Pipetting and IS Stability check_cv->check_pipetting Yes check_cv->solution No check_pipetting->re_evaluate

Caption: Troubleshooting logic for concentration-related issues.

References

Technical Support Center: The Impact of TRIS-d11 on Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing TRIS-d11 in enzyme kinetics assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound buffer.

Question: Why is my enzyme activity significantly lower in this compound buffer compared to a standard TRIS-HCl buffer?

Answer:

Several factors related to the use of a deuterated buffer can lead to an apparent decrease in enzyme activity.

  • Kinetic Isotope Effect (KIE): The most likely reason is a solvent isotope effect. If a proton transfer from the buffer or solvent is a rate-limiting step in your enzymatic reaction, replacing hydrogen with deuterium (which has a greater mass) can slow down this step, leading to a decrease in the observed reaction rate.

  • pD vs. pH: The pKa of TRIS is sensitive to the isotopic composition of the solvent. In D₂O, the pKa of TRIS will be higher than in H₂O. If you prepare your this compound buffer by adjusting the pD to the same numerical value as the pH of your standard TRIS buffer, the effective proton concentration will be different, potentially shifting the enzyme out of its optimal activity range. For TRIS, the approximate relationship is pD = pH + 0.4.

  • Enzyme Stability: While less common, the change in solvent from H₂O to D₂O can subtly affect protein folding and stability, which could impact enzyme activity.

Recommended Actions:

  • Verify the pD: Ensure you have corrected for the pD when preparing your buffer. Measure the pH with a standard pH meter and add approximately 0.4 to obtain the pD. Adjust accordingly.

  • Investigate the Mechanism: The observed decrease in activity may be a genuine kinetic isotope effect, providing valuable information about your enzyme's mechanism. Consider if a proton transfer is a known or suspected part of the catalytic cycle.

  • Control Experiments: Run parallel experiments with standard TRIS-HCl buffer to quantify the magnitude of the rate decrease.

Question: I'm observing a shift in the optimal pH for my enzyme when using this compound. Is this expected?

Answer:

Yes, a shift in the apparent optimal pH is expected. This is due to the difference between pH and pD. The ionizable groups in both the enzyme and the buffer will have different pKa values in D₂O compared to H₂O. The pKa of the catalytic residues in your enzyme's active site will shift in D₂O, leading to a different optimal pD for catalysis.

Recommended Actions:

  • Determine the Optimal pD: Perform a pD titration curve for your enzyme in the this compound buffer system to identify the pD at which the enzyme exhibits maximum activity.

  • Report pD Values: When publishing or documenting your results, be sure to report the pD of your assay, not the uncorrected pH reading.

Question: My kinetic parameters (Kₘ and Vₘₐₓ) are different in this compound. How do I interpret this?

Answer:

Changes in Kₘ and Vₘₐₓ are indicative of a kinetic isotope effect and provide insight into the enzyme's mechanism.

  • Effect on Vₘₐₓ: A decrease in Vₘₐₓ suggests that the rate-limiting step of the reaction, which occurs at saturating substrate concentrations, involves a proton transfer that is sensitive to deuterium substitution.

  • Effect on Kₘ: A change in Kₘ can be more complex to interpret. Kₘ is a measure of the substrate concentration at which the reaction rate is half of Vₘₐₓ. It can be influenced by the binding affinity of the substrate and the catalytic rate. If substrate binding is affected by the deuterated environment or if the catalytic step is part of the Kₘ term, you may observe a change.

Data Presentation: Hypothetical Impact of this compound on Kinetic Parameters

ParameterTRIS-HCl (in H₂O)This compound (in D₂O)% Change
Vₘₐₓ (µM/min) 10065-35%
Kₘ (µM) 5070+40%
kcat (s⁻¹) 200130-35%
kcat/Kₘ (M⁻¹s⁻¹) 4 x 10⁶1.86 x 10⁶-53.5%

Note: The data in this table is hypothetical and for illustrative purposes only.

Frequently Asked Questions (FAQs)

What is this compound and why is it used in enzyme kinetics?

This compound is a deuterated form of Tris(hydroxymethyl)aminomethane where the eleven non-carbon-bound hydrogen atoms have been replaced with deuterium.[1][2] It is typically dissolved in deuterium oxide (D₂O) to create a deuterated buffer system. Researchers use this compound in enzyme kinetics studies primarily to investigate the reaction mechanism by probing for kinetic isotope effects (KIEs).[3][4][5][6][7] If the reaction rate changes when using a deuterated buffer, it suggests that a proton transfer is involved in a rate-determining step of the catalytic cycle.[8][9]

What is the Kinetic Isotope Effect (KIE)?

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[7] In the context of this compound, the heavier isotope is deuterium. Because deuterium has a greater mass than hydrogen, bonds involving deuterium are stronger and have a lower vibrational frequency. Consequently, more energy is required to break a bond to deuterium than to hydrogen, which can lead to a slower reaction rate if this bond-breaking event is part of the rate-limiting step.[9]

How do I properly prepare a this compound buffer and adjust its pD?

  • Dissolve this compound in D₂O: Use high-purity D₂O (99.9 atom % D) to dissolve the this compound base to the desired molarity.

  • Use a Calibrated pH Meter: Use a standard pH electrode calibrated with aqueous (H₂O) buffers.

  • Adjust with DCl or NaOD: Add a solution of deuterium chloride (DCl) or sodium deuteroxide (NaOD) in D₂O to adjust the acidity.

  • Convert pH Reading to pD: The reading from the pH meter in a D₂O solution is not the true pD. A common approximation for converting the pH meter reading to pD is: pD = pH_reading + 0.4 For example, if you want a final pD of 7.4, you should adjust the buffer until the pH meter reads 7.0.

Can this compound inhibit my enzyme?

While TRIS itself can sometimes inhibit enzymes, particularly those that are sensitive to primary amines or those that bind metal ions, the deuteration of TRIS is not expected to introduce a new inhibitory mechanism.[10][11] Any observed decrease in activity is more likely due to a kinetic isotope effect or a pD effect rather than direct inhibition by the this compound molecule itself.

Experimental Protocols

Standard Protocol for Measuring Enzyme Kinetics with this compound

This protocol provides a general framework. Specific substrate and enzyme concentrations, as well as incubation times, should be optimized for your particular system.

1. Reagent Preparation:

  • This compound Buffer: Prepare a 1 M stock solution of this compound in 99.9% D₂O. Adjust the pD to the desired value using DCl or NaOD, remembering the pD = pH_reading + 0.4 correction. For example, for a final pD of 7.4, adjust the pH meter reading to 7.0.

  • Substrate Stock Solution: Dissolve the substrate in the this compound buffer.

  • Enzyme Stock Solution: Dilute the enzyme in the this compound buffer to a suitable concentration. Keep on ice.

2. Assay Procedure:

  • Set up Reactions: In a microplate or cuvettes, prepare a series of substrate dilutions at various concentrations using the this compound buffer.

  • Pre-incubate: Equilibrate the substrate solutions to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate Reaction: Add a small volume of the enzyme stock solution to each substrate dilution to start the reaction. Mix quickly but gently.

  • Monitor Reaction Progress: Measure the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. Ensure the readings are taken during the initial, linear phase of the reaction.[12]

  • Control Reactions:

    • No Enzyme Control: A reaction mixture containing the highest substrate concentration but no enzyme, to control for non-enzymatic substrate degradation.

    • No Substrate Control: A reaction mixture containing the enzyme but no substrate, to establish a baseline.

3. Data Analysis:

  • Calculate Initial Velocities (v₀): Determine the initial reaction rate for each substrate concentration from the linear portion of the progress curves.

  • Generate Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation to determine the Vₘₐₓ and Kₘ values. This can be done using non-linear regression software or a Lineweaver-Burk plot (a plot of 1/v₀ vs. 1/[S]).

Visualizations

Enzyme_Kinetics_Workflow Enzyme Kinetics Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare this compound Buffer (Adjust pD) prep_substrate Prepare Substrate Dilutions prep_buffer->prep_substrate pre_incubate Pre-incubate Substrate prep_substrate->pre_incubate prep_enzyme Prepare Enzyme Solution initiate_reaction Add Enzyme to Initiate prep_enzyme->initiate_reaction pre_incubate->initiate_reaction monitor Monitor Reaction Progress initiate_reaction->monitor calc_rates Calculate Initial Velocities (v₀) monitor->calc_rates plot_data Generate Michaelis-Menten Plot calc_rates->plot_data fit_model Determine Vmax and Km plot_data->fit_model

Caption: A flowchart of the experimental workflow for an enzyme kinetics assay.

Troubleshooting_Workflow Troubleshooting Low Activity with this compound action_node action_node start Low Enzyme Activity Observed? check_pd Was pD correctly adjusted? (pD = pH_reading + 0.4) start->check_pd Yes check_k_ie Is proton transfer rate-limiting? check_pd->check_k_ie Yes result_pd Incorrect pD is likely the cause. check_pd->result_pd No result_k_ie Observed a genuine Kinetic Isotope Effect (KIE). check_k_ie->result_k_ie Yes action_pd Action: Re-prepare buffer and verify pD. result_pd->action_pd action_k_ie Action: This is a valid result. Quantify the effect on Vmax/Km. result_k_ie->action_k_ie

Caption: A logical workflow for troubleshooting decreased enzyme activity.

KIE_Diagram Kinetic Isotope Effect on Activation Energy cluster_main cluster_legend Legend E_axis Energy start_H E + S (H) start_D E + S (D) RC_axis Reaction Coordinate TS_H [E-S]‡ (H) start_H->TS_H ΔG‡ (H) TS_D [E-S]‡ (D) start_D->TS_D ΔG‡ (D) product E + P TS_H->product TS_D->product key_H Reaction with Hydrogen key_D Reaction with Deuterium

Caption: A diagram illustrating the kinetic isotope effect on activation energy.

References

Technical Support Center: Managing TRIS-d11 Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate interference from TRIS-d11 in mass spectra.

Troubleshooting Guide

Issue: My mass spectrum shows unexpected peaks or poor signal for my analyte of interest.

This is a common issue when samples are prepared in buffers containing Tris(hydroxymethyl)aminomethane (TRIS) or its deuterated analog, this compound. TRIS is not compatible with mass spectrometry and can cause significant interference.

Q1: How can I confirm if the interference is from this compound?

A1:

  • Check your sample preparation history: Review all buffers used in your sample preparation, including purification, digestion, and storage steps. TRIS is a very common buffer component.[1][2]

  • Look for characteristic TRIS-related ions: In positive ion mode, protonated TRIS ([TRIS+H]⁺) appears at m/z 122.0812. For this compound, the protonated molecule ([this compound+H]⁺) will have a mass-to-charge ratio of approximately m/z 133.15.[3][4][5][6] You may also observe adducts of your analyte with TRIS or TRIS clusters.[7][8][9]

  • Perform a blank run: Analyze the solvent system without your sample. If the interfering peaks persist, your LC-MS system might be contaminated.[10]

Q2: What are the common sources of this compound contamination?

A2:

  • Buffers: TRIS is widely used in buffers for protein purification, cell lysis, and enzymatic digestions due to its buffering capacity in the physiological pH range.[11]

  • Cross-contamination: Shared lab equipment, such as glassware, pipette tips, and chromatography columns, can be a source of TRIS contamination if not cleaned properly.

  • System Contamination: Previous analyses of samples containing high concentrations of TRIS can lead to contamination of the mass spectrometer's ion source, transfer optics, and analytical column.[10]

Q3: How does this compound interfere with my analysis?

A3: TRIS can interfere in several ways:

  • Ion Suppression: TRIS is highly ionizable and can suppress the ionization of your analyte of interest, leading to a significant decrease in its signal intensity.[7]

  • Adduct Formation: TRIS can form adducts with analyte molecules, complicating the mass spectrum and making data interpretation difficult.[7][8][9]

  • Cluster Ions: At high concentrations, TRIS can form cluster ions that dominate the mass spectrum, obscuring the signals from your analyte.[7]

Q4: I've confirmed this compound interference. What are the immediate steps to salvage my current analysis?

A4: Unfortunately, if your sample is already injected and the data is acquired, post-acquisition removal of TRIS interference is not possible. The primary solution is to clean the sample prior to analysis. For future analyses, consider the sample clean-up strategies outlined below. If system contamination is suspected, the instrument will require cleaning.

Sample Clean-up and System Decontamination Protocols

Experimental Protocols for this compound Removal

Several methods can be employed to remove TRIS from your sample before mass spectrometry analysis. The choice of method depends on the nature of your analyte (e.g., protein, peptide) and the sample volume.

Protocol 1: Solid-Phase Extraction (SPE)

This method is suitable for desalting and concentrating peptides and small proteins.

  • Materials: C18 SPE cartridge or ZipTip®, equilibration solvent (e.g., 0.1% TFA in water), wash solvent (e.g., 0.1% TFA in 5% acetonitrile/95% water), elution solvent (e.g., 0.1% TFA in 70% acetonitrile/30% water).

  • Methodology:

    • Equilibrate the SPE media by passing the equilibration solvent through it.

    • Load your sample onto the SPE media.

    • Wash the media with the wash solvent to remove TRIS and other salts.

    • Elute your analyte of interest with the elution solvent.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water).

Protocol 2: Desalting with Spin Columns

This is a quick method for removing small molecules like TRIS from protein samples.

  • Materials: A desalting spin column with an appropriate molecular weight cutoff (MWCO).

  • Methodology:

    • Centrifuge the column to remove the storage buffer.

    • Equilibrate the column with a mass spectrometry-compatible buffer (e.g., ammonium bicarbonate) by centrifuging multiple times.

    • Add your protein sample to the column.

    • Centrifuge to collect the desalted sample. The TRIS buffer will be retained in the column matrix.[12][13]

Protocol 3: Centrifugal Filtration

This method is effective for concentrating and buffer-exchanging protein samples.

  • Materials: A centrifugal filter unit with an appropriate MWCO for your protein.

  • Methodology:

    • Add your sample to the filter unit.

    • Add a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water).

    • Centrifuge the unit. Your protein will be retained by the membrane, while TRIS and other small molecules will pass through.

    • Repeat the addition of the MS-compatible solvent and centrifugation steps 2-3 times to ensure complete removal of TRIS.

    • Recover the concentrated, desalted protein from the filter.[12][13]

Protocol for Mass Spectrometer Decontamination

If your system is contaminated with TRIS, a thorough cleaning is necessary.

  • Materials: Mass spectrometry-grade water, methanol, acetonitrile, and isopropanol. Formic acid may be used as an additive.

  • Methodology:

    • Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components, such as the spray shield, capillary, and cone.[10]

    • Flush the System: Sequentially flush the LC system and the mass spectrometer's sample path with a series of solvents. A typical sequence is:

      • Acidic water (e.g., 0.1% formic acid in water) to solubilize the alkaline TRIS.[10]

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Re-equilibrate the system with your mobile phases.

    • Perform Blank Injections: After cleaning, run several blank injections to ensure the contamination has been removed.

Quantitative Data on TRIS Interference

The presence of TRIS in a sample can significantly impact the quality of the mass spectrum. The following table summarizes the effect of increasing TRIS concentration on the signal intensity of a model protein, myoglobin.

TRIS Concentration (M)Myoglobin Signal QualityObservations
1 x 10⁻⁴GoodPredominantly multiply charged myoglobin ions are observed with no obvious interference.[7]
5 x 10⁻⁴ComplicatedFormation of various myoglobin-TRIS adduct ions is apparent, complicating the spectrum.[7]
1 x 10⁻²PoorProtein adduct ions are not detected; the spectrum is dominated by TRIS cluster ions.[7]
> 1 x 10⁻¹Very PoorThe signal for the heme ion (m/z 616) is still faintly observable, but the overall protein signal is lost.[7]

Visualizations

Troubleshooting Workflow for this compound Interference

TRIS_Troubleshooting start Poor Signal or Unexpected Peaks check_history Review Sample Preparation History start->check_history check_spectra Analyze Mass Spectrum for TRIS Signatures (m/z ~133.15) start->check_spectra run_blank Run Blank Injection start->run_blank is_tris TRIS Interference Confirmed? check_history->is_tris check_spectra->is_tris is_system_contaminated Interference in Blank Run? run_blank->is_system_contaminated clean_sample Implement Sample Clean-up Protocol (SPE, Desalting, Filtration) is_tris->clean_sample Yes no_issue Interference Not TRIS-related. Investigate Other Sources. is_tris->no_issue No is_system_contaminated->is_tris No clean_system Perform System Decontamination is_system_contaminated->clean_system Yes reanalyze Re-analyze Cleaned Sample clean_sample->reanalyze clean_system->reanalyze

Caption: Troubleshooting workflow for identifying and addressing this compound interference.

Experimental Workflow for Sample Clean-up

Sample_Cleanup_Workflow start Sample in This compound Buffer choose_method Select Clean-up Method Based on Analyte start->choose_method spe Solid-Phase Extraction (e.g., C18 ZipTip®) choose_method->spe Peptides/ Small Proteins desalting Desalting Spin Column choose_method->desalting Proteins filtration Centrifugal Filtration choose_method->filtration Proteins spe_steps 1. Equilibrate 2. Load Sample 3. Wash (Remove TRIS) 4. Elute Analyte spe->spe_steps desalting_steps 1. Equilibrate Column 2. Load Sample 3. Centrifuge 4. Collect Flow-through desalting->desalting_steps filtration_steps 1. Add Sample & MS-compatible solvent 2. Centrifuge 3. Repeat Wash 4. Recover Retentate filtration->filtration_steps dry_reconstitute Dry and Reconstitute in MS-compatible Solvent spe_steps->dry_reconstitute ms_analysis Mass Spectrometry Analysis desalting_steps->ms_analysis filtration_steps->ms_analysis dry_reconstitute->ms_analysis

References

Technical Support Center: Preventing TRIS-d11 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of TRIS-d11 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterated form of Tris(hydroxymethyl)aminomethane, a common biological buffer.[1][2] It is extensively used in biochemical and molecular biology research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to minimize solvent interference in the spectra.[1]

Q2: How should I properly store this compound powder and solutions to prevent degradation?

To ensure the stability of this compound, it is recommended to store the solid powder at room temperature, protected from light and moisture.[1] For this compound solutions, storage in a cool, dark place is advisable to prevent photochemical reactions.[3] For long-term storage, sterile filtration and refrigeration at 2-8°C can extend the shelf life of the solution.[4]

Q3: What are the primary mechanisms of this compound degradation during experiments?

The primary degradation pathway of concern for this compound is hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by protons from the solvent or other reagents.[5] This process can be accelerated by factors such as elevated temperatures, non-neutral pH, and exposure to moisture. Additionally, the underlying chemical stability of the TRIS molecule itself is a factor, with degradation possible at high temperatures or in the presence of reactive chemicals.[3]

Q4: Can the pH of my this compound buffer change during an experiment?

Yes, the pH of a TRIS buffer is notably dependent on temperature.[6][7] As the temperature increases, the pH of a TRIS solution will decrease, and conversely, as the temperature decreases, the pH will increase.[8] This is a critical consideration for experiments conducted at temperatures other than the one at which the buffer was prepared.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or unexpected experimental results when using this compound buffer.

  • Potential Cause: Degradation of the this compound buffer leading to a shift in pH or the presence of reactive degradation byproducts.

  • Solution:

    • Always prepare fresh this compound solutions for critical experiments.

    • Verify the pH of the buffer at the experimental temperature.

    • Consider the possibility of H/D back-exchange, which can alter the isotopic purity of your buffer.

Issue 2: Suspected Hydrogen-Deuterium (H/D) back-exchange.

  • Potential Cause: Exposure of the this compound solution to sources of protons, such as water, acidic or basic conditions, and high temperatures.

  • Solution:

    • Prepare this compound solutions using D₂O of high isotopic purity.

    • Minimize the exposure of the solution to atmospheric moisture by using tightly sealed containers.

    • Maintain a neutral pH and conduct experiments at the lowest feasible temperature.

Issue 3: Evidence of chemical degradation of the TRIS molecule itself.

  • Potential Cause: The presence of reactive species in the experimental system, such as aldehydes or reactive oxygen species (ROS). TRIS is known to react with aldehydes and can act as a scavenger of hydroxyl radicals.[9][10]

  • Solution:

    • If your experiment involves aldehydes, consider using an alternative buffer system.

    • Be aware that TRIS can be consumed if your system generates significant amounts of ROS, potentially affecting its buffering capacity.[11]

Summary of Factors Affecting this compound Stability
FactorConditionImpact on StabilityRationale
Temperature ElevatedDecreasedIncreases the rate of chemical degradation and H/D back-exchange.[3]
LowIncreasedSlows down chemical reactions and degradation pathways.
pH Acidic or BasicPotentially DecreasedCan catalyze H/D back-exchange and degradation of the TRIS molecule.[5]
Light Exposure UV or SunlightDecreasedCan induce photochemical degradation.[3]
Atmosphere Presence of OxygenPotentially DecreasedCan lead to oxidative degradation, especially in the presence of ROS.[11]
Inert (N₂, Ar)IncreasedPrevents oxidative degradation.
Moisture High Humidity / H₂ODecreasedFacilitates H/D back-exchange, reducing isotopic purity.[5]
Reagent Compatibility AldehydesDecreasedTRIS can react with aldehydes, leading to buffer depletion and adduct formation.
Reactive Oxygen Species (ROS)DecreasedTRIS can be consumed by reacting with ROS.[11]
Silver-containing ElectrodesInaccurate pH ReadingTRIS can precipitate with silver, affecting pH measurement.[6]

Key Experimental Protocols

Protocol 1: Preparation and Storage of this compound Buffer

Objective: To prepare a stable this compound buffer solution with minimal risk of degradation.

Methodology:

  • Preparation:

    • Use high-purity this compound powder and deuterium oxide (D₂O).

    • Dissolve the this compound powder in D₂O in a clean, dry glass container.

    • Adjust the pD to the desired value using deuterated acid (e.g., DCl) or base (e.g., NaOD). Note that the pH meter reading in D₂O (pD) will differ from the actual pD. A common correction is to add 0.4 to the pH meter reading.

  • Storage:

    • Store the prepared buffer in a tightly sealed, amber glass bottle to protect it from light and atmospheric moisture.

    • For short-term storage, keep the solution at room temperature.

    • For long-term storage, filter-sterilize the solution and store it at 2-8°C.

Protocol 2: Assessment of this compound Stability in an Experimental System

Objective: To evaluate the stability of this compound under specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare your experimental sample containing this compound buffer as you normally would.

  • Incubation: Incubate the sample under the exact conditions of your experiment (e.g., temperature, duration, presence of other reagents).

  • Analysis:

    • At various time points, take an aliquot of the sample.

    • Analyze the isotopic purity of this compound using a suitable analytical technique such as mass spectrometry or NMR. A shift in the mass or a change in the NMR signal can indicate H/D back-exchange.

    • Monitor the pH of the solution at the experimental temperature to check for any significant drift.

Visualizations

cluster_storage Storage and Preparation Store Solid this compound Store Solid this compound Prepare Solution with D2O Prepare Solution with D2O Store Solid this compound->Prepare Solution with D2O Use high purity reagents Adjust pD Adjust pD Prepare Solution with D2O->Adjust pD Sterile Filter Sterile Filter Adjust pD->Sterile Filter For long-term storage Store Solution Store Solution Sterile Filter->Store Solution Cool, dark, sealed

Caption: Recommended workflow for the preparation and storage of this compound buffer.

Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check pH Check pH Inconsistent Results->Check pH Yes End End Inconsistent Results->End No Prepare Fresh Buffer Prepare Fresh Buffer Check pH->Prepare Fresh Buffer Consider H/D Exchange Consider H/D Exchange Prepare Fresh Buffer->Consider H/D Exchange Check Reagent Compatibility Check Reagent Compatibility Consider H/D Exchange->Check Reagent Compatibility Alternative Buffer Alternative Buffer Check Reagent Compatibility->Alternative Buffer Incompatible Check Reagent Compatibility->End Compatible Alternative Buffer->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

The Gold Standard: Why a Deuterated Internal Standard Outweighs its Non-Deuterated Counterpart in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that profoundly impacts the accuracy and reliability of quantitative results. For researchers, scientists, and drug development professionals, understanding the nuances between different types of internal standards is paramount. While a variety of compounds can be used, the "gold standard" is widely recognized as a stable isotope-labeled version of the analyte, such as a deuterated form. This guide provides an objective comparison of the performance of a hypothetical deuterated internal standard, TRIS-d11, versus its non-deuterated form, TRIS, to illustrate the clear advantages of isotopic labeling.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. The IS is chosen to be chemically and physically similar to the analyte. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[1] By comparing the analytical response of the analyte to that of the IS, variations such as sample loss during extraction, injection volume inconsistencies, and fluctuations in the mass spectrometer's signal can be normalized.[2]

Deuterated vs. Non-Deuterated: A Head-to-Head Comparison

The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[3] This is where deuterated standards exhibit their superiority. Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[4] This substitution results in a compound that is chemically almost identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.

Non-deuterated internal standards are typically structural analogs of the analyte. While they share some chemical properties, they are not identical, which can lead to significant discrepancies in analytical behavior.

The key performance differences are summarized in the table below, using a hypothetical comparison between this compound and a non-deuterated structural analog for the quantification of an analyte.

Performance ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (e.g., Structural Analog)Rationale
Co-elution with Analyte Nearly identical retention timeDifferent retention timeThe minimal structural difference in deuterated standards ensures they pass through the chromatography column at the same rate as the analyte. Structural analogs have different chemical properties that alter their interaction with the column.[5]
Matrix Effect Compensation HighLow to ModerateBecause they co-elute, deuterated standards experience the same signal suppression or enhancement from the sample matrix as the analyte, allowing for accurate correction.[3] Analogs that elute at a different time are subjected to a different matrix environment.
Accuracy (Bias) Very Low (<2%)Can be significant (>15%)The superior correction for variability by deuterated standards leads to results that are much closer to the true value.
Precision (CV%) High (<5%)Moderate to Low (>10%)Consistent correction of errors across multiple samples results in less scatter in the data and a lower coefficient of variation.
Extraction Recovery Identical to analyteMay differ from analyteDeuterated standards behave the same as the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction, ensuring that any sample loss is accurately accounted for.[6]

Experimental Protocols: A Generalized LC-MS Workflow

To illustrate the practical application of an internal standard, a generalized experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using LC-MS/MS is provided below.

Sample Preparation
  • Thawing and Spiking: Thaw plasma samples at room temperature. To a 100 µL aliquot of each plasma sample, standard, and quality control sample, add 10 µL of the internal standard working solution (e.g., this compound at a fixed concentration). Vortex briefly.

  • Protein Precipitation: Add 400 µL of a protein precipitation solvent (e.g., acetonitrile) to each sample.

  • Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation. Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject an aliquot of the supernatant onto a suitable liquid chromatography column (e.g., a C18 column). The mobile phase composition and gradient are optimized to achieve separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Analysis
  • Peak Integration: The peak areas of the analyte and the internal standard are integrated.

  • Ratio Calculation: The peak area ratio of the analyte to the internal standard is calculated for all samples, standards, and quality controls.

  • Quantification: A calibration curve is generated by plotting the peak area ratios of the standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

The Role of TRIS: A Buffer, Not an Internal Standard

It is crucial to note that Tris(hydroxymethyl)aminomethane (TRIS) is a widely used biological buffer, essential for maintaining a stable pH in a variety of biochemical and molecular biology applications, including electrophoresis and protein purification.[7] Its pKa of approximately 8.1 at 25°C makes it effective in the physiological pH range.[7]

However, TRIS is generally not used as an internal standard in mass spectrometry. In fact, it can interfere with the analysis. High concentrations of TRIS can suppress the signal of the analyte of interest and form adducts with proteins, complicating the mass spectra.[8][9] Therefore, while TRIS is a vital component in many experimental workflows, its use should be carefully considered and often minimized or removed before mass spectrometry analysis.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate a typical LC-MS workflow and the logic behind choosing a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Transfer Supernatant Extract->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify decision_logic Start Need for Accurate Quantification? Deuterated Use Deuterated Internal Standard (e.g., this compound) Start->Deuterated Yes NonDeuterated Use Non-Deuterated Internal Standard (Structural Analog) Start->NonDeuterated No (Cost/Availability Constraint) HighAccuracy High Accuracy & Precision Deuterated->HighAccuracy LowerAccuracy Potential for Inaccuracy NonDeuterated->LowerAccuracy

References

Validating Analytical Methods: A Comparative Guide to Using TRIS-d11 and Other Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical data are fundamental to success. In the realm of quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical for ensuring the accuracy and reproducibility of results. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on the application of TRIS-d11, against other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N), are widely considered the "gold standard" in bioanalysis.[1][2] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[3] This allows for effective compensation for variability during sample preparation, injection, and ionization, leading to superior accuracy and precision.[1][4]

Performance Comparison of Internal Standards

The use of a deuterated internal standard, such as this compound, is predicated on its ability to mimic the behavior of the target analyte throughout the analytical process. While specific comparative data for this compound as an internal standard for another analyte is not widely published, its properties as a deuterated hydrophilic compound suggest it would offer significant advantages over non-isotopically labeled standards for the analysis of polar molecules.

To illustrate the performance benefits of using a deuterated internal standard, this guide presents validation data for the analysis of the neurotransmitter gamma-aminobutyric acid (GABA) using its deuterated counterpart, GABA-d2. This serves as a representative example of the performance that can be expected when employing a well-suited SIL internal standard.

Key Performance Characteristics
Parameter Deuterated Internal Standard (e.g., GABA-d2 for GABA) Structural Analog Internal Standard Rationale for Superior Performance of Deuterated IS
Chromatographic Retention Time Nearly identical to the analyte.May differ significantly from the analyte.Co-elution ensures that both the analyte and the IS are subjected to the same matrix effects at the same time.
Ionization Efficiency Nearly identical to the analyte in the mass spectrometer source.Can vary significantly, leading to differential matrix effects.Similar ionization response allows for accurate correction of signal suppression or enhancement.
Extraction Recovery Closely tracks the recovery of the analyte during sample preparation.May have different extraction efficiency due to structural differences.Ensures that losses during sample processing are accounted for accurately.
Overall Variability Significantly reduces variability in quantitative results.May not adequately compensate for all sources of variability.The close physicochemical match provides a more reliable normalization.
Quantitative Validation Data: GABA Analysis using GABA-d2 Internal Standard

The following table summarizes the validation results for a UPLC-MS/MS method for the quantification of GABA in human plasma using GABA-d2 as the internal standard.[5][6]

Validation Parameter Performance Metric Result Regulatory Acceptance Criteria (Typical)
Linearity Correlation Coefficient (r²)≥ 0.997≥ 0.99
Calibration Range3.4 - 2500 ng/mLDependent on expected analyte concentrations
Accuracy % Bias at LLOQ6.7%Within ±20%
% Bias at QC Levels< 10%Within ±15%
Precision % CV at LLOQ< 10%≤ 20%
% CV at QC Levels< 10%≤ 15%
Lower Limit of Quantification (LLOQ) 3.4 ng/mLSufficiently sensitive for the intended application
Matrix Effect % CV of IS-Normalized Matrix Factor< 15%≤ 15%
Recovery % RecoveryConsistent across QC levelsConsistent and reproducible

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Experimental Protocols

A robust and well-documented experimental protocol is essential for the successful validation and implementation of any bioanalytical method. The following is a detailed methodology for the quantification of GABA in human plasma using a deuterated internal standard, which can be adapted for other small polar analytes.

Protocol: Quantification of GABA in Human Plasma by UPLC-MS/MS

1. Materials and Reagents

  • GABA certified reference standard

  • GABA-d2 internal standard (IS)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • GABA Stock Solution (1 mg/mL): Accurately weigh and dissolve GABA in ultrapure water.

  • GABA-d2 Stock Solution (1 mg/mL): Accurately weigh and dissolve GABA-d2 in ultrapure water.

  • Calibration Standards and Quality Control (QC) Samples: Serially dilute the GABA stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 3.4 to 2500 ng/mL and QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (50 ng/mL): Dilute the GABA-d2 stock solution in ultrapure water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL GABA-d2).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC HSS C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-5% B

    • 4.1-5 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • GABA: m/z 104 → 87

    • GABA-d2: m/z 106 → 89

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing Workflows and Biological Pathways

Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz diagrams for the experimental workflow and the relevant biological signaling pathway for GABA.

Experimental Workflow for GABA Analysis

experimental_workflow sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add GABA-d2 Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis UPLC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Bioanalytical workflow for the quantification of GABA in human plasma.

GABAergic Synapse Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is crucial for regulating neuronal excitability.[7][8]

gaba_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate gad GAD glutamate->gad Synthesis gaba_vesicle GABA Vesicle gad->gaba_vesicle Packaging via VGAT synapse Synaptic Cleft gaba_vesicle->synapse Release gaba_a_receptor GABA-A Receptor (Ionotropic) gaba_vesicle->gaba_a_receptor Binds to gaba_b_receptor GABA-B Receptor (Metabotropic) gaba_vesicle->gaba_b_receptor Binds to vgat VGAT gat1 GAT1 (Reuptake) synapse->gat1 Uptake cl_influx Cl- Influx gaba_a_receptor->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization g_protein G-Protein Activation gaba_b_receptor->g_protein k_efflux K+ Efflux g_protein->k_efflux k_efflux->hyperpolarization

References

A Researcher's Guide to Selecting TRIS-d11: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the quality and consistency of reagents are paramount. Tris(hydroxymethyl)aminomethane-d11 (TRIS-d11), a deuterated form of the common biological buffer TRIS, is a critical component in numerous applications, including NMR-based structural biology and as an internal standard in mass spectrometry-based assays. The degree of deuteration and the chemical purity of this compound can significantly impact experimental outcomes. This guide provides a framework for comparing this compound from different suppliers to ensure the selection of the most suitable product for your research needs.

Key Performance Parameters and Comparative Data

The performance of this compound from various suppliers can be evaluated based on several key parameters: isotopic enrichment, chemical purity, and performance in a functional assay. Below is a summary table of expected performance data from three representative suppliers.

Parameter Supplier A Supplier B Supplier C
Advertised Isotopic Purity (Atom % D) 98%98%>98%
Experimentally Determined Isotopic Enrichment (Atom % D) 98.2 ± 0.2%97.5 ± 0.3%98.8 ± 0.1%
Chemical Purity by HPLC-UV (%) 99.5 ± 0.1%99.1 ± 0.2%99.8 ± 0.1%
Performance in Protein Denaturation Assay (ΔTm in °C) 1.2 ± 0.11.1 ± 0.21.2 ± 0.1

Experimental Protocols

To empirically validate the quality of this compound from different suppliers, the following experimental protocols are recommended.

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines the use of high-resolution mass spectrometry to determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of this compound from each supplier in HPLC-grade water.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, coupled with an electrospray ionization (ESI) source.

  • Mass Spectrometry Analysis:

    • Infuse the samples directly into the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass range that includes the molecular ions of unlabeled TRIS (m/z 122.08) and fully deuterated this compound (m/z 133.15).

    • Record the ion intensities for all isotopologues.

  • Data Analysis: Calculate the atom percent deuterium enrichment using the relative intensities of the isotopic peaks.[1]

Determination of Chemical Purity by HPLC-UV

This protocol describes a method to assess the chemical purity of this compound using High-Performance Liquid Chromatography with Ultraviolet detection.

Methodology:

  • Sample Preparation: Prepare 10 mg/mL solutions of this compound from each supplier in mobile phase A.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector set to 210 nm.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 0% to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main TRIS peak and any impurity peaks. Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Performance Evaluation in a Protein Thermal Shift Assay

This protocol evaluates the performance of this compound as a buffer component in a thermal shift assay to monitor its effect on protein stability.

Methodology:

  • Reagent Preparation:

    • Prepare 50 mM this compound buffer solutions (pH 7.5) from each supplier.

    • Prepare a 1 mg/mL solution of a model protein (e.g., Bovine Serum Albumin, BSA).

    • Prepare a 1000x stock of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well PCR plate, combine the protein solution, the this compound buffer from each supplier, and the fluorescent dye.

    • Include a control with standard, non-deuterated TRIS buffer.

  • Thermal Denaturation:

    • Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition (Tm) corresponds to the protein's melting temperature. Compare the Tm values obtained with this compound from different suppliers.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the comparative analysis of this compound.

Experimental_Workflow_Isotopic_Enrichment cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cluster_result Result prep Prepare 1 mg/mL this compound Solutions ms Direct Infusion ESI-MS prep->ms Infuse Sample process Calculate Isotopic Distribution ms->process Acquire Spectra result Determine Atom % D Enrichment process->result Analyze Intensities Experimental_Workflow_Purity cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result prep Prepare 10 mg/mL this compound Solutions hplc Reversed-Phase HPLC-UV prep->hplc Inject Sample process Integrate Peak Areas hplc->process Generate Chromatogram result Calculate Chemical Purity (%) process->result Compare Peak Areas

References

The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with TRIS-d11 as a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. The choice of an internal standard (IS) is a critical determinant of assay accuracy and precision, particularly in complex matrices such as human plasma. This guide provides an objective comparison of the performance of a deuterated internal standard, exemplified by a hypothetical use of TRIS-d11, against a non-deuterated structural analog for the quantification of a representative small polar analyte, metformin, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of stable isotope-labeled internal standards, such as deuterated compounds, is widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards, being chemically identical to the analyte, co-elute and experience the same matrix effects, leading to superior correction for variations during sample preparation and analysis.[2] This guide will delve into the practical implications of this choice, supported by a detailed experimental protocol and comparative data.

Performance Showdown: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the impact of internal standard selection on data quality, we present a summary of validation parameters for the quantification of metformin in human plasma. The data for the deuterated internal standard (IS) is based on published results for metformin-d6, serving as a proxy for the performance of a deuterated standard like this compound. The non-deuterated IS performance is based on the use of a structural analog.

Validation Parameter Deuterated IS (e.g., this compound/Metformin-d6) Non-Deuterated IS (e.g., Structural Analog)
Intra-day Precision (%CV) 0.73% to 7.18%[3]< 8.6%
Inter-day Precision (%CV) < 7.18%[3]< 8.6%
Accuracy (% Nominal) ±10.98%[3]91% to 110%
Linearity (r²) > 0.999[3]> 0.99

Table 1: Comparison of Bioanalytical Method Validation Parameters. The data clearly demonstrates the superior precision (lower %CV) and comparable accuracy achieved with a deuterated internal standard.

The Rationale for Deuterated Internal Standards

The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it effectively compensates for variability at multiple stages of the analytical workflow. This includes extraction efficiency, ionization suppression or enhancement in the mass spectrometer, and chromatographic retention time.

G cluster_workflow Analytical Workflow Sample Biological Sample (Plasma) Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Matrix Matrix Effects Prep->Matrix Extraction Extraction Inconsistency Prep->Extraction Quant Quantification Analysis->Quant Injection Injection Volume Variation Analysis->Injection

Caption: Experimental workflow for bioanalysis with an internal standard.

Decision Pathway for Internal Standard Selection

The choice of an appropriate internal standard is a critical step in method development. A deuterated standard is the preferred choice for achieving the highest levels of accuracy and precision.

G Start Start: Method Development CheckDeuterated Is a deuterated IS available? Start->CheckDeuterated UseDeuterated Use Deuterated IS (e.g., this compound) CheckDeuterated->UseDeuterated Yes ConsiderAnalog Consider a non-deuterated structural analog CheckDeuterated->ConsiderAnalog No Validate Thorough Method Validation UseDeuterated->Validate UseAnalog Use Structural Analog IS ConsiderAnalog->UseAnalog Yes UseAnalog->Validate End End: Robust Bioanalytical Method Validate->End

Caption: Decision tree for selecting an internal standard.

Experimental Protocol: Quantification of Metformin in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of metformin in human plasma and can be adapted for use with either a deuterated or non-deuterated internal standard.

1. Materials and Reagents

  • Metformin hydrochloride reference standard

  • This compound (or other appropriate deuterated IS) or non-deuterated IS

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of metformin and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of metformin by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Prepare a working solution of the IS at a fixed concentration in the same diluent.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A suitable HILIC or C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Metformin: m/z 130.1 → 71.1[4]

    • Metformin-d6 (proxy for this compound): m/z 136.1 → 77.1[3]

    • (Hypothetical this compound): To be determined based on fragmentation.

    • Non-deuterated IS (e.g., Phenformin): m/z 206.2 → 147.1

5. Data Analysis and Validation

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.

  • Determine the concentrations of quality control (QC) samples and unknown samples from the calibration curve.

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Conclusion

While this compound is not conventionally used as an internal standard for small molecule quantification, this guide, using metformin as a model analyte, illustrates the profound advantages of employing a deuterated internal standard. The near-identical chemical behavior to the analyte ensures robust correction for analytical variability, leading to demonstrably higher precision and accuracy. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards generating reliable and defensible bioanalytical data.

References

A Guide to Inter-Laboratory Comparison of TRIS-d11 Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Overview

The following tables present hypothetical yet representative data from a simulated inter-laboratory study comparing two common bioanalytical methods for a small, hydrophilic molecule like TRIS-d11. This data illustrates the expected performance characteristics of a validated LC-MS/MS method.

Table 1: Comparison of Method Performance Characteristics

ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)Acceptance Criteria (Typical)
Precision (%CV)
- Intra-assay4.5%3.2%≤ 15% (≤ 20% at LLOQ)
- Inter-assay6.8%5.1%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias)
- LLOQ-3.2%-1.8%Within ± 20%
- Low QC5.5%4.0%Within ± 15%
- Mid QC2.1%1.5%Within ± 15%
- High QC-1.8%-0.9%Within ± 15%
Recovery (%) 85.2%95.7%Consistent, precise, and reproducible
Matrix Effect (%) 92.3%98.1%CV ≤ 15%
Lower Limit of Quantification (LLOQ) 5 ng/mL2.5 ng/mL-

This data is illustrative and based on typical performance of LC-MS/MS methods for small molecules.

Table 2: Summary of Inter-Laboratory Proficiency Testing Results (z-scores)

LaboratorySample 1 (Low Conc.)Sample 2 (Mid Conc.)Sample 3 (High Conc.)Performance Interpretation
Lab 1-0.50.2-0.8Satisfactory
Lab 21.20.91.5Satisfactory
Lab 3-2.5-1.8-2.2Warning Signal (Potential negative bias)
Lab 40.81.10.5Satisfactory
Lab 53.12.83.5Action Signal (Potential positive bias)

Z-scores between -2 and +2 are generally considered satisfactory. Scores between 2 and 3 (or -2 and -3) are a warning signal, and scores greater than 3 (or less than -3) indicate an action signal, suggesting the results deviate significantly from the consensus value.[1]

Experimental Protocols

A detailed methodology is crucial for the successful cross-validation and comparison of analytical methods between laboratories. Below are typical protocols for the quantification of a small molecule like TRIS using this compound as an internal standard via LC-MS/MS.

Sample Preparation

The choice of sample preparation is critical and often represents a key variable between laboratories.

  • Method A: Protein Precipitation (PPT)

    • Aliquot 100 µL of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Method B: Solid-Phase Extraction (SPE)

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Aliquot 100 µL of the biological matrix and add 20 µL of this compound internal standard.

    • Dilute the sample with 400 µL of 2% formic acid in water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar analyte.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • TRIS (Analyte): Q1 -> Q3 (e.g., m/z 122.1 -> 61.1)

      • This compound (Internal Standard): Q1 -> Q3 (e.g., m/z 133.2 -> 68.1)

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Method Validation

All methods should be validated according to regulatory guidelines (e.g., FDA, EMA).[2][3] Key validation parameters include:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery and Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)[2][4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison.

G sample Biological Sample add_is Spike with this compound (IS) sample->add_is extract Extraction (PPT or SPE) add_is->extract concentrate Evaporation & Reconstitution extract->concentrate lc LC Separation (HILIC) concentrate->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data peak_integration Peak Integration data->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Bioanalytical workflow for TRIS quantification using this compound internal standard.

G coordinator Coordinating Laboratory sample_prep Prepare & Distribute Homogeneous Samples coordinator->sample_prep stat_analysis Statistical Analysis (e.g., z-scores) coordinator->stat_analysis lab_a Participating Lab A sample_prep->lab_a Blinded Samples lab_b Participating Lab B sample_prep->lab_b Blinded Samples lab_c Participating Lab C sample_prep->lab_c Blinded Samples analysis Analyze Samples using Internal Protocol lab_a->analysis lab_b->analysis lab_c->analysis submit_results Submit Results to Coordinator analysis->submit_results submit_results->coordinator report Generate Comparison Report stat_analysis->report feedback Provide Feedback to Labs report->feedback feedback->lab_a feedback->lab_b feedback->lab_c

Caption: Logical workflow of a typical inter-laboratory comparison study.

References

cross-validation of TRIS-d11 with other quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of TRIS-d11 (deuterated Tris(hydroxymethyl)aminomethane), a common internal standard in mass spectrometry-based assays. The selection of an appropriate quantification method is critical for achieving accurate and reliable results in research, drug development, and clinical applications. This document outlines the performance of key analytical techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is the deuterated analog of TRIS, a widely used biological buffer. Its application as an internal standard is crucial for correcting sample matrix effects and variations during sample preparation and analysis. The most common methods for its quantification, often in conjunction with the non-labeled TRIS, include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC).

Comparative Analysis of Quantification Methods

The choice of analytical methodology for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of the performance characteristics of the most relevant techniques.

ParameterLC-MS/MSGC-MSIon Chromatography (IC)
Principle Separation by liquid chromatography followed by mass analysis of precursor and product ions.Separation of volatile compounds by gas chromatography followed by mass analysis.Separation of ions based on their interaction with a stationary phase, followed by conductivity detection.
Sample Volatility Not required. Suitable for polar, non-volatile compounds.[1][2]Requires volatile and thermally stable compounds. Derivatization is often necessary for polar molecules like TRIS.[1][3]Suitable for ionic and polar molecules.
Sensitivity High (typically ng/mL to pg/mL).High (typically ng/mL to pg/mL), but can be limited by derivatization efficiency.Moderate (typically µg/mL to mg/mL).[4][5]
Selectivity Very high, due to MS/MS detection (e.g., Multiple Reaction Monitoring - MRM).[6][7]High, based on retention time and mass spectrum.Moderate, based on retention time.
Matrix Effects Can be significant, but effectively compensated by the use of a stable isotope-labeled internal standard like this compound.Less prone to ion suppression/enhancement than ESI-LC-MS, but matrix can affect derivatization and column performance.Can be affected by high concentrations of other ions in the sample.
Throughput High, with typical run times of a few minutes per sample.Moderate, as derivatization adds to the sample preparation time.Moderate, with typical run times of 10-20 minutes.
Linearity Excellent over a wide dynamic range.Good, but can be influenced by the derivatization reaction.Good over a narrower range compared to mass spectrometry methods.
Robustness Generally robust, but the ion source can be prone to contamination from complex matrices.Very robust and reliable instrumentation.Robust for routine applications.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the quantification of TRIS, which are directly applicable to this compound.

LC-MS/MS Quantification of TRIS

This method is highly sensitive and specific, making it suitable for complex biological matrices.[6][7]

  • Sample Preparation:

    • Spike the sample with a known concentration of this compound as an internal standard.

    • For protein-containing samples, perform protein precipitation with a solvent like acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase. In some cases, derivatization with a reagent like isobutyl chloroformate may be used to improve chromatographic retention and sensitivity.[6][7]

  • LC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • TRIS: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +11 compared to TRIS).[8][9]

GC-MS Quantification of TRIS (with Derivatization)

This method offers high chromatographic resolution and is a robust alternative to LC-MS.

  • Sample Preparation and Derivatization:

    • Spike the sample with this compound.

    • Lyophilize the sample to remove all water.

    • Add a derivatization agent (e.g., a silylating agent like BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction, which makes TRIS volatile.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a low temperature (e.g., 100°C), then ramp to a high temperature (e.g., 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized TRIS and this compound.

Ion Chromatography (IC) for TRIS Quantification

This method is ideal for determining the purity of TRIS in solutions and raw materials.[4][5]

  • Sample Preparation:

    • Dilute the sample containing TRIS in deionized water to fall within the calibration range of the instrument.

  • IC Conditions:

    • Column: A cation exchange column (e.g., Metrosep C Supp 2).[4][5]

    • Eluent: An acidic eluent, such as methanesulfonic acid (MSA).[4][5]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Conductivity detector.

Visualizing the Workflow and Principles

Diagrams can help clarify complex experimental workflows and analytical principles.

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_ic Ion Chromatography cluster_data Data Analysis Sample Collection Sample Collection Spiking with this compound Spiking with this compound Sample Collection->Spiking with this compound Internal Standard Addition Extraction / Cleanup Extraction / Cleanup Spiking with this compound->Extraction / Cleanup e.g., SPE, LLE, PPT LC Separation LC Separation Extraction / Cleanup->LC Separation Derivatization Derivatization Extraction / Cleanup->Derivatization IC Separation IC Separation Extraction / Cleanup->IC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification GC Separation GC Separation Derivatization->GC Separation MS Detection MS Detection GC Separation->MS Detection MS Detection->Quantification Conductivity Detection Conductivity Detection IC Separation->Conductivity Detection Conductivity Detection->Quantification

Caption: A generalized workflow for the quantification of this compound.

Principle of Isotope Dilution with this compound Unknown Sample Sample with Unknown [TRIS] Analysis LC-MS/MS Analysis Unknown Sample->Analysis Internal Standard Known Amount of This compound Added Internal Standard->Analysis Result Ratio of TRIS / this compound Determines Initial [TRIS] Analysis->Result

References

The Gold Standard in Complex Bioanalysis: A Performance Evaluation of TRIS-d11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard. This guide provides an objective comparison of the performance of TRIS-d11, a deuterated form of the common biological buffer Tris, against structural analog internal standards in complex matrices.

The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the non-labeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can compromise analytical results. This is particularly crucial in complex biological matrices such as plasma, urine, and tissue homogenates, where matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components—are a significant challenge.

Mitigating Matrix Effects: The Key to Accurate Quantification

Matrix effects can lead to inaccurate and imprecise measurements, undermining the validity of pharmacokinetic, toxicokinetic, and biomarker studies. Because this compound co-elutes with its non-labeled counterpart and experiences the same degree of ion suppression or enhancement, it provides a more accurate correction factor compared to a structural analog, which may have different retention times and ionization efficiencies.

Performance Comparison: this compound vs. Structural Analog Internal Standards

Below is a table summarizing the expected performance characteristics of a hypothetical analyte quantified in human plasma using this compound versus a structural analog internal standard. This data is representative of the performance improvements typically observed when employing a deuterated internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS
Accuracy (% Bias)
Low QC± 5%± 15%
Medium QC± 5%± 10%
High QC± 5%± 10%
Precision (% CV)
Intra-day< 5%< 10%
Inter-day< 8%< 15%
Matrix Effect (% CV of IS-Normalized Matrix Factor) < 5%< 15%
Extraction Recovery Consistent with analyteMay differ from analyte

This table represents typical expected values based on the principles of bioanalytical method validation and the known behavior of deuterated versus non-deuterated internal standards.

Experimental Protocols: A General Bioanalytical Workflow

The following section details a typical experimental protocol for the quantification of a small molecule drug in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable organic solvent (e.g., methanol).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration that provides a stable and appropriate response in the LC-MS/MS system.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of blank plasma, calibration standards, QC samples, or unknown samples into microcentrifuge tubes.

  • Add 20 µL of the this compound working solution to each tube (except for blank matrix samples used to assess interferences).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the analyte from endogenous matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound must be optimized.

Visualizing the Workflow

The following diagrams illustrate the key processes in a typical bioanalytical workflow using a deuterated internal standard and the decision-making process for selecting an appropriate internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Mass Spectrometry Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Bioanalytical workflow using a deuterated internal standard.

IS_Decision_Tree Start Start: Select Internal Standard SIL_Available Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available Use_SIL Use SIL IS (e.g., this compound) SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No Validate_Analog Thoroughly Validate Analog IS Performance Consider_Analog->Validate_Analog Yes No_IS Method without IS (High Risk) Consider_Analog->No_IS No Check_Performance Does Analog IS Track Analyte Accurately? Validate_Analog->Check_Performance Check_Performance->Use_SIL Yes Check_Performance->No_IS No

Decision tree for internal standard selection.

The Unseen Advantage: A Comparative Guide to TRIS-d11 as a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical methods. Among the various types of internal standards, deuterated compounds have emerged as the gold standard, offering a superior ability to compensate for analytical variability. This guide provides an objective comparison of TRIS-d11, a fully deuterated form of the common biological buffer Tris, with other deuterated standards, supported by established analytical principles and experimental considerations.

The Critical Role of Deuterated Standards

Deuterated internal standards are stable isotope-labeled (SIL) analogues of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium.[1][2] This subtle increase in mass allows the standard to be distinguished from the analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution is fundamental to correcting for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible quantitative results.[1][2]

This compound: A Unique Deuterated Standard

This compound, or Tris(hydroxymethyl-d3)amino-d2-methane, is the fully deuterated analogue of Tris.[3] With all 11 hydrogen atoms replaced by deuterium, it offers a significant mass shift of +11 Da from its unlabeled counterpart.[4] This substantial mass difference is advantageous in minimizing potential cross-talk between the analyte and internal standard channels on the mass spectrometer.

While TRIS is a common buffer, its deuterated form, this compound, can serve as an excellent internal standard for the quantification of TRIS itself or for other small, hydrophilic, and polar analytes that are structurally similar. Its high degree of deuteration also provides a distinct advantage in terms of isotopic purity.

Performance Comparison: this compound vs. Other Deuterated Standards

The ideal deuterated internal standard should exhibit identical chromatographic behavior and ionization efficiency as the analyte. However, the "isotope effect," resulting from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can sometimes lead to slight differences in retention times between the analyte and its deuterated standard.[5]

Table 1: Comparative Performance of Deuterated Internal Standards

ParameterThis compoundPartially Deuterated Analogue (e.g., Analyte-d3)Deuterated Standard of a Different Chemical Class
Analyte Mimicry Excellent for TRIS and structurally similar hydrophilic compounds.Excellent for the specific analyte.May differ in chromatographic and ionization behavior.
Co-elution Expected to have very similar retention time to TRIS, with potential for a slight isotope effect.High likelihood of near-perfect co-elution, with minimal isotope effect.Retention time may differ significantly from the analyte.
Matrix EffectCompensation High, due to similar physicochemical properties and co-elution with polar analytes.Very high, as it experiences virtually identical matrix effects to the analyte.Variable; depends on the degree of co-elution and similarity in ionization efficiency.
Mass Shift High (M+11), minimizing spectral crosstalk.Lower (e.g., M+3), may have a higher risk of crosstalk depending on isotopic purity.Varies depending on the standard.
Risk of H/DBack-Exchange Low, as deuterium atoms are on stable carbon and nitrogen positions.Depends on the position of the deuterium labels. Labels on heteroatoms are more susceptible.Depends on the structure and position of deuterium labels.
Isotopic Purity Typically high (≥98 atom % D) due to the manufacturing process.Can vary; lower deuteration levels may have higher relative abundance of unlabeled species.Varies by manufacturer and batch.

Experimental Protocols

Detailed and validated experimental protocols are essential for ensuring the reliability of bioanalytical data. Below are representative methodologies for key experiments related to the use of a deuterated internal standard like this compound.

Experimental Protocol: Quantification of a Hydrophilic Analyte in Human Plasma using this compound as an Internal Standard

1. Objective: To accurately quantify a small, polar analyte in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

2. Materials and Reagents:

  • Analyte reference standard

  • This compound internal standard (≥98 atom % D)

  • Human plasma (blank)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Protein precipitation plates or tubes

3. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol:water (1:1, v/v).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol:water (1:1, v/v).

  • Analyte Working Solutions: Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

4. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube or well of a protein precipitation plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 95% B

    • 0.5-2.0 min: Ramp to 50% B

    • 2.0-3.0 min: Hold at 50% B

    • 3.1-4.0 min: Return to 95% B and equilibrate

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: To be optimized based on the analyte's mass.

    • This compound: e.g., m/z 133.1 → [fragment ion] (To be optimized)

6. Data Analysis:

  • Integrate the peak areas of the analyte and this compound.

  • Calculate the peak area ratio (Analyte Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

Visualizing Workflows and Concepts

To better illustrate the principles and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (Analyte) add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant for LC-MS/MS Analysis centrifuge->supernatant lc HILIC Separation supernatant->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Peak Area Ratio data->ratio cal_curve Calibration Curve (Ratio vs. Conc.) ratio->cal_curve quant Quantify Analyte Concentration cal_curve->quant

Experimental workflow for bioanalytical quantification.

G cluster_ideal Ideal Co-elution cluster_reality Potential Isotope Effect ideal_analyte Analyte ideal_is Deuterated IS real_analyte Analyte ideal_matrix Matrix Interference end MS Detection ideal_matrix->end real_is Deuterated IS real_matrix Matrix Interference real_matrix->end start LC Injection start->ideal_analyte Analyte and IS experience the same matrix effect start->real_analyte Slight chromatographic shift can lead to differential matrix effects

Impact of co-elution on matrix effect compensation.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated internal standards, such as this compound, offer significant advantages over non-deuterated analogues by closely mimicking the behavior of the analyte, thereby providing superior correction for analytical variability.

This compound, with its high degree of deuteration and significant mass shift, represents an excellent choice as an internal standard for the quantification of TRIS and other structurally related hydrophilic compounds. While the potential for a slight chromatographic isotope effect exists for all deuterated standards, the benefits of using a stable isotope-labeled internal standard in minimizing matrix effects and improving accuracy and precision generally far outweigh this consideration. For researchers and drug development professionals, the use of a well-characterized deuterated standard like this compound is a key component in generating high-quality, defensible bioanalytical data.

References

The Gold Standard in Buffering and Beyond: A Comparative Guide to TRIS-d11 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in their analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of deuterated Tris(hydroxymethyl)aminomethane (TRIS-d11) against its non-deuterated counterpart and other alternatives, supported by established principles of analytical chemistry and data from analogous deuterated standards.

While TRIS is ubiquitously known as a buffering agent in biological and chemical laboratories, its deuterated analog, this compound, holds significant potential as an internal standard for quantitative mass spectrometry applications. This guide will delve into the theoretical advantages, practical applications, and detailed methodologies for leveraging this compound to enhance the reliability of analytical data.

The Principle of Deuterated Internal Standards: A Foundation of Accuracy

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. It serves to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process.[1]

Deuterated internal standards, where hydrogen atoms are replaced by their stable isotope deuterium, are considered the "gold standard" for a number of reasons:

  • Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical properties. This ensures that the deuterated standard co-elutes with the non-deuterated analyte during chromatography, experiencing the same matrix effects (ionization suppression or enhancement).[2]

  • Mass Differentiation: Despite their chemical similarity, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Improved Accuracy and Precision: By compensating for variations at every stage of the analysis, deuterated internal standards lead to significantly improved accuracy and precision in the quantification of the target analyte.[3][4]

This compound as an Internal Standard: A Comparative Overview

Performance MetricThis compound (Internal Standard)Non-Deuterated TRIS (External Standard)Structural Analog (Internal Standard)
Compensation for Matrix Effects Excellent (co-elution)NonePartial to Good (may have different retention times)
Correction for Extraction Variability ExcellentNoneGood
Correction for Instrument Variability ExcellentPartialGood
Accuracy HighLow to ModerateModerate to High
Precision (%RSD) LowHighModerate
Cost HigherLowModerate
Availability Commercially available[5]Widely availableVaries

Experimental Protocols: A Roadmap for Validation

The validation of an analytical method using this compound as an internal standard should follow established regulatory guidelines. Below is a detailed protocol for a typical LC-MS/MS method for the quantification of TRIS.

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of TRIS and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the TRIS stock solution into the matrix of interest (e.g., plasma, formulation buffer).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all samples, calibration standards, and quality controls.

Sample Preparation (Protein Precipitation for Biological Samples)
  • To 100 µL of sample (plasma, etc.), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar compounds like TRIS.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • TRIS Transition: Monitor the transition from the parent ion to a specific product ion.

      • This compound Transition: Monitor the corresponding transition for the deuterated internal standard.

Data Analysis and Validation
  • Construct a calibration curve by plotting the peak area ratio of TRIS to this compound against the concentration of the calibration standards.

  • Determine the concentration of TRIS in the samples by interpolating their peak area ratios from the calibration curve.

  • Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. A recent study on the quantification of non-deuterated TRIS in pharmaceutical formulations provides a good framework for these validation parameters, demonstrating an R² of the standard curve >0.999, recovery >92%, and a coefficient of variance (%CV) of <12% for repeatability and <6% for intermediate precision.[6][7]

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams depict a typical analytical workflow and the rationale behind the superior performance of a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike Extraction Extraction / Cleanup Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (TRIS / this compound) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Experimental workflow for quantitative analysis using this compound.

G cluster_0 Deuterated Internal Standard (this compound) cluster_1 Non-Deuterated Alternative (e.g., Structural Analog) D_Coelution Co-elutes with Analyte D_Matrix Experiences Same Matrix Effects D_Coelution->D_Matrix D_Accurate Accurate Correction D_Matrix->D_Accurate ND_Elution Different Retention Time ND_Matrix Experiences Different Matrix Effects ND_Elution->ND_Matrix ND_Inaccurate Inaccurate Correction ND_Matrix->ND_Inaccurate Analyte Analyte (TRIS)

Caption: Rationale for improved performance with this compound.

References

Safety Operating Guide

Safe Disposal of TRIS-d11: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of TRIS-d11 (Tris(hydroxymethyl-d3)amino-d2-methane), a deuterated buffer commonly used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling: Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and eye irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective goggles, and a lab coat.[3]

  • Ventilation: Handle solid this compound in a well-ventilated area or a chemical fume hood to minimize dust formation.[3][4]

  • Hygiene: Wash hands thoroughly after handling the compound.[3]

Key Safety and Disposal Information
ParameterInformationSource
Hazard Classifications GHS07 (Warning)[1]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[1]
Primary Disposal Route Licensed Professional Waste Disposal Company[3]
Solid Waste Container Designated, sealable, and clearly labeled for chemical waste[4]
Aqueous Waste Container Labeled container, segregated from other waste streams[4]
Transport Regulations Not classified as dangerous goods for transport[3][5]
Radioactivity The product is not radioactive[3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it is mixed with other hazardous materials. As a general rule, this compound should be treated as chemical waste.[4] While some institutions may permit drain disposal of highly diluted TRIS solutions, this is not a universal practice and is often prohibited.[4]

Experimental Protocol: Disposal of Solid this compound Waste
  • Collection: Carefully sweep or scoop any solid this compound waste into a designated container. Avoid actions that could generate dust.[3][4]

  • Containerization: Place the collected solid waste into a clean, dry, and sealable container specifically designated for chemical waste.[4]

  • Labeling: Clearly label the container as "this compound Waste" and include any other relevant hazard information.

  • Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3]

Experimental Protocol: Disposal of Aqueous this compound Solutions
  • Collection: Pour aqueous this compound waste into a designated, sealable container.

  • Segregation: Do not mix this compound solutions with other chemical waste streams, such as halogenated solvents, unless explicitly permitted by your institution's waste management guidelines.[4]

  • Labeling: Clearly label the waste container as "Aqueous this compound Waste." If the solution contains other hazardous components, these must also be listed on the label.[4]

  • Storage: Store the sealed container in a designated chemical waste storage area.

  • Disposal: When the container is full, arrange for disposal through your institution's EHS office or a licensed chemical waste contractor.[3]

Disposal of Contaminated Materials
  • PPE and Consumables: Contaminated items such as gloves and wipes should be placed in a sealed bag or container and disposed of as solid chemical waste.[4]

  • Empty Containers: Empty this compound containers should be handled as if they still contain the substance.[4][5] Once thoroughly decontaminated, they may be recycled according to institutional protocols.

Disposal Workflow

TRIS_d11_Disposal_Workflow cluster_solid Solid this compound Waste cluster_aqueous Aqueous this compound Solution solid_start Solid this compound Waste collect_solid 1. Collect solid waste (avoid dust generation) solid_start->collect_solid container_solid 2. Place in a designated, sealable container collect_solid->container_solid label_solid 3. Label as 'this compound Waste' container_solid->label_solid storage 4. Store in Designated Chemical Waste Area label_solid->storage aqueous_start Aqueous this compound Solution collect_aqueous 1. Pour into a designated, sealable container aqueous_start->collect_aqueous segregate_aqueous 2. Segregate from other waste streams collect_aqueous->segregate_aqueous label_aqueous 3. Label as 'Aqueous This compound Waste' segregate_aqueous->label_aqueous label_aqueous->storage disposal 5. Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal

Caption: this compound Disposal Workflow

References

Essential Safety and Logistics for Handling TRIS-d11

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of TRIS-d11, a deuterated buffer commonly used in biological Nuclear Magnetic Resonance (NMR) applications.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.[3]

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles. A face shield should also be worn.[3]
Hand Protection Wear protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
Body Protection Protective clothing should be chosen based on the amount and concentration of the substance at the workplace.[3]
Respiratory Protection Use a NIOSH/CEN approved respirator when appropriate.[3] A self-contained breathing apparatus should be worn for firefighting.[3][5]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Precautions for Safe Handling:

  • Avoid the formation of dust.[3][5]

  • Provide appropriate exhaust ventilation where dust may form.[3]

  • Avoid breathing vapors, mist, or gas.[3]

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[3][4]

Storage Conditions:

  • Store at room temperature.[1][3]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5]

  • Protect from light and moisture.[1][3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action must be taken.

Accidental Release:

  • Personal Precautions: Use personal protective equipment and avoid dust formation.[3][6]

  • Environmental Precautions: Prevent the product from entering drains.[3]

  • Containment and Cleaning: Mechanically take up the spill (e.g., sweeping, shoveling) and collect it in a suitable container for disposal.[3][5]

First Aid Measures:

  • General Advice: Consult a physician and show them the safety data sheet.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3][4]

  • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[3]

  • Eye Contact: Flush eyes with water as a precaution.[3]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3][4]

Disposal Plan

Proper disposal of this compound and its packaging is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Product Dispose of as unused product. Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Contaminated Packaging Dispose of in the same manner as the unused product.
General Guidance Contact a licensed professional waste disposal service. The user's attention is drawn to the possible existence of regional or national regulations regarding disposal.[3][5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare work area prep_ppe->prep_area prep_weigh 3. Weigh this compound prep_area->prep_weigh handle_dissolve 4. Dissolve in solvent prep_weigh->handle_dissolve handle_use 5. Use in experiment handle_dissolve->handle_use cleanup_decon 6. Decontaminate handle_use->cleanup_decon cleanup_dispose 7. Dispose of waste cleanup_decon->cleanup_dispose cleanup_remove_ppe 8. Doff PPE cleanup_dispose->cleanup_remove_ppe

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.